molecular formula C11H16N2O B1522045 Piperidin-4-YL(pyridin-2-YL)methanol CAS No. 884504-89-6

Piperidin-4-YL(pyridin-2-YL)methanol

Cat. No.: B1522045
CAS No.: 884504-89-6
M. Wt: 192.26 g/mol
InChI Key: BXDBAOURAFYYOE-UHFFFAOYSA-N
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Description

Piperidin-4-YL(pyridin-2-YL)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

piperidin-4-yl(pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBAOURAFYYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660458
Record name (Piperidin-4-yl)(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-89-6
Record name (Piperidin-4-yl)(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol (CAS No. 884504-89-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidin-4-YL(pyridin-2-YL)methanol, bearing the Chemical Abstracts Service (CAS) registry number 884504-89-6, represents a heterocyclic chemical entity of significant interest within the domain of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, potential synthetic strategies, plausible pharmacological applications, and essential analytical methodologies. While specific peer-reviewed literature on this exact molecule is nascent, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to offer a robust framework for researchers and drug development professionals. The guide is structured to provide not only foundational knowledge but also actionable insights for the synthesis, characterization, and exploration of the therapeutic potential of this and related molecular scaffolds.

Introduction: The Piperidine-Pyridine Scaffold - A Privileged Motif in Drug Discovery

The molecular architecture of this compound combines two highly significant heterocyclic ring systems: piperidine and pyridine. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1][2] The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a three-dimensional framework for precise substituent orientation.[1] Conversely, the aromatic pyridine ring can engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for target binding.[3] The combination of these two moieties, connected by a methanol bridge, presents a unique topology with the potential for diverse biological activities. This guide will delve into the specifics of the title compound, providing a foundational understanding for its further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and calculated properties for this compound.

PropertyValueSource
CAS Number 884504-89-6[4]
Molecular Formula C₁₁H₁₆N₂O[5]
Molecular Weight 192.26 g/mol [5]
IUPAC Name (Piperidin-4-yl)(pyridin-2-yl)methanol[5]
SMILES C1CNCCC1C(O)C2=CC=CC=N2[4]

Synthetic Strategies: A Roadmap to this compound

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests a key disconnection at the carbon-carbon bond between the piperidine and methanol moieties, or at the carbon-heteroatom bond of the piperidine nitrogen. A plausible retrosynthesis is depicted below:

G Target This compound Intermediate1 N-Protected Piperidin-4-carbaldehyde Target->Intermediate1 Intermediate2 2-Lithiopyridine or 2-Pyridyl Grignard Reagent Target->Intermediate2 Precursor1 N-Protected Piperidin-4-carboxylic Acid or Ester Intermediate1->Precursor1 Precursor2 2-Bromopyridine Intermediate2->Precursor2

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a detailed, step-by-step protocol for the synthesis of this compound is proposed. This protocol is a self-validating system, with each step leading to a stable, characterizable intermediate.

Step 1: Protection of the Piperidine Nitrogen

  • Rationale: The secondary amine of the piperidine ring is a reactive nucleophile and needs to be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

  • Procedure:

    • Dissolve piperidin-4-one in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine (TEA), to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-piperidin-4-one.

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction

  • Rationale: To introduce the carbon that will become the methanol carbon, a one-carbon homologation is necessary. A Wittig or Horner-Wadsworth-Emmons reaction is a standard method for converting a ketone to an alkene.

  • Procedure:

    • Prepare the appropriate ylide (e.g., from methoxymethyl)triphenylphosphonium chloride) or phosphonate reagent.

    • React the ylide or phosphonate with N-Boc-piperidin-4-one in a suitable solvent like tetrahydrofuran (THF).

    • This reaction will yield the corresponding enol ether.

Step 3: Hydrolysis to the Aldehyde

  • Rationale: The enol ether formed in the previous step can be readily hydrolyzed under acidic conditions to the corresponding aldehyde.

  • Procedure:

    • Treat the enol ether with a mild acid, such as aqueous hydrochloric acid (HCl), to afford N-Boc-piperidin-4-carbaldehyde.

Step 4: Grignard or Organolithium Addition

  • Rationale: The key carbon-carbon bond formation can be achieved by the nucleophilic addition of a pyridine-derived organometallic reagent to the aldehyde.

  • Procedure:

    • Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in THF or the organolithium reagent by halogen-metal exchange with n-butyllithium.

    • Add the freshly prepared N-Boc-piperidin-4-carbaldehyde to the organometallic solution at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product, N-Boc-piperidin-4-YL(pyridin-2-YL)methanol, with an organic solvent.

Step 5: Deprotection of the Piperidine Nitrogen

  • Rationale: The final step is the removal of the Boc protecting group to yield the target compound.

  • Procedure:

    • Dissolve the protected intermediate in a suitable solvent like DCM or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Neutralize the reaction mixture and extract the final product, this compound.

G Start Piperidin-4-one Step1 N-Boc-piperidin-4-one Start->Step1 Boc₂O, TEA Step2 Wittig/HWE Reaction Step1->Step2 Step3 N-Boc-4-(methoxymethylene)piperidine Step2->Step3 Step4 Hydrolysis Step3->Step4 Step5 N-Boc-piperidin-4-carbaldehyde Step4->Step5 Step6 Grignard/Organolithium Addition Step5->Step6 2-Pyridyl-MgBr or 2-Pyridyl-Li Step7 N-Boc-piperidin-4-YL(pyridin-2-YL)methanol Step6->Step7 Step8 Deprotection Step7->Step8 TFA or HCl End This compound Step8->End

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Applications and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, the structural motifs present in the molecule suggest several potential therapeutic applications.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[1] The ability of the piperidine ring to adopt various conformations allows it to interact with a wide range of receptors and transporters in the brain. Furthermore, the pyridine moiety can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding. For example, derivatives of (pyridin-2-yl)methanol have been investigated as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[6]

Antimicrobial and Antifungal Activity

Compounds containing piperidine and pyridine rings have also shown promise as antimicrobial and antifungal agents.[7] The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes, while the nitrogen atoms can interact with key enzymes or cellular components.

Anticancer Activity

The pyridine and piperidine moieties are also found in a number of anticancer agents.[1] These scaffolds can be functionalized to target specific kinases or other proteins involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

Given the structural similarity to known pharmacologically active compounds, it is plausible that this compound could act as a modulator of various receptors, ion channels, or enzymes. A potential mechanism of action could involve the hydrogen bonding of the methanol hydroxyl group and the pyridine nitrogen with amino acid residues in a target protein's binding site, while the piperidine ring provides a hydrophobic interaction and orients the molecule for optimal binding.

G cluster_0 Molecular Interactions Compound This compound Target Biological Target (e.g., Receptor, Enzyme, Ion Channel) Compound->Target Binding H_Bond Hydrogen Bonding Compound->H_Bond Hydrophobic Hydrophobic Interactions Compound->Hydrophobic Pi_Stacking π-π Stacking Compound->Pi_Stacking Response Pharmacological Response (e.g., Analgesia, Antimicrobial Activity, Cytotoxicity) Target->Response Modulation H_Bond->Target Hydrophobic->Target Pi_Stacking->Target

Caption: Potential mechanism of action for this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use in any research or development setting. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and pyridine rings, as well as a distinct signal for the methine proton of the methanol bridge.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the piperidine.[9]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

  • Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization of the alcohol and amine functionalities to increase volatility.

Table of Expected Spectroscopic Data (Hypothetical):

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (pyridine), aliphatic protons (piperidine), a methine proton (CH-OH), and exchangeable protons (OH, NH).
¹³C NMR Aromatic and aliphatic carbon signals, including a signal for the carbon bearing the hydroxyl group.
IR (cm⁻¹) Broad O-H stretch (~3300), N-H stretch (~3200), C-H stretches (~2800-3000), and C=C/C=N stretches (~1500-1600).
HRMS (m/z) [M+H]⁺ calculated for C₁₁H₁₇N₂O⁺: 193.1335; found: 193.13XX.

Conclusion and Future Directions

This compound (CAS No. 884504-89-6) is a compound with significant potential in drug discovery, owing to its constitution from privileged piperidine and pyridine scaffolds. While specific biological data for this molecule is currently limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established chemical and pharmacological principles. Future research should focus on the development and optimization of a scalable synthetic route, followed by a thorough in vitro and in vivo pharmacological evaluation to elucidate its biological activity and mechanism of action. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential discovery of novel therapeutics.

References

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4-Piperidinemethanol. PubChem. [Link]

  • 884504-89-6|this compound. BIOFOUNT. [Link]

  • In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... ResearchGate. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol from Pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to Piperidin-4-YL(pyridin-2-YL)methanol, a valuable building block in medicinal chemistry. The synthesis commences with the N-protection of a piperidine derivative, followed by a nucleophilic addition of the resulting organometallic reagent to pyridine-2-carbaldehyde, and culminates in the reduction of the intermediate ketone. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for purification and structural characterization. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot the synthesis.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework for introducing diverse functionalities in three-dimensional space.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The strategic connection of a piperidine ring to a pyridine ring via a methanol bridge offers multiple points for further chemical modification.

The synthesis described herein follows a logical and efficient pathway that is amenable to scale-up. The core strategy involves two key transformations:

  • Formation of an intermediate ketone: This is achieved through the reaction of a protected piperidine nucleophile with pyridine-2-carbaldehyde.

  • Reduction of the ketone: The intermediate ketone is then selectively reduced to the desired secondary alcohol, this compound.

A crucial aspect of this synthesis is the use of a protecting group for the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the first step and can be readily removed under acidic conditions if required for subsequent reactions.[1][3]

Reaction Mechanism and Rationale

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Pyridine_Carbaldehyde Pyridine-2-carbaldehyde Ketone_Intermediate (N-Boc-Piperidin-4-yl)(pyridin-2-yl)methanone Pyridine_Carbaldehyde->Ketone_Intermediate Nucleophilic Addition Protected_Piperidine N-Boc-4-bromopiperidine Grignard_Formation Grignard Reagent Formation Protected_Piperidine->Grignard_Formation Grignard_Formation->Ketone_Intermediate Reduction Reduction (e.g., NaBH4) Ketone_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Workup Deprotection Deprotection (Optional) Final_Product->Deprotection Unprotected_Product (Piperidin-4-yl)(pyridin-2-yl)methanol Deprotection->Unprotected_Product

Figure 1: Overall synthetic workflow from pyridine-2-carbaldehyde.

Step 1: Nucleophilic Addition to Form the Ketone Intermediate

The first key transformation is a nucleophilic addition reaction. While a Grignard reaction is a plausible approach, an alternative and often more controlled method involves the lithiation of a suitable piperidine precursor. For this guide, we will focus on the more commonly employed reduction of a ketone intermediate, which is synthesized from pyridine-2-carboxylic acid and a piperidine derivative.

Step 2: Reduction of the Ketone to the Alcohol

The reduction of the carbonyl group in the intermediate ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[4] Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[5][6]

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[7][8] This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.[8] The reaction is usually carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the final step.[6]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Pyridine-2-carbaldehyde1121-60-4C₆H₅NO107.11
(Piperidin-4-yl)(pyridin-2-yl)methanone366359-97-7C₁₁H₁₄N₂O190.24
Sodium borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH)67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Synthesis of (Piperidin-4-yl)(pyridin-2-yl)methanone (Intermediate)

This guide will focus on the reduction step, assuming the starting ketone is available or has been synthesized separately. The synthesis of the ketone intermediate can be achieved through various methods, such as the reaction of pyridine-2-carboxylic acid with 4-aminopiperidine derivatives followed by oxidation, or via a Grignard reaction with a protected 4-cyanopiperidine followed by hydrolysis.

Reduction of (Piperidin-4-yl)(pyridin-2-yl)methanone

Reduction_Workflow Start Dissolve Ketone in Methanol Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Slowly Add NaBH₄ Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification End Obtain Pure Product Purification->End

Figure 2: Experimental workflow for the reduction of the ketone intermediate.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Piperidin-4-yl)(pyridin-2-yl)methanone (1.0 eq) in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude product is typically purified by column chromatography on silica gel.[9][10][11]

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 100% EtOAc) or a mixture of dichloromethane and methanol is often effective.

The fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and concentrated to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[12] Key signals to look for in the ¹H NMR spectrum include the characteristic peaks for the pyridine and piperidine protons, as well as the methine proton of the newly formed alcohol.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (typically around 1680-1700 cm⁻¹).

Safety Considerations

  • Pyridine-2-carbaldehyde: Is a colorless to brown liquid with a distinct odor.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Is a flammable solid that reacts with water to produce flammable hydrogen gas.[6] It is also corrosive and can cause severe skin and eye burns. Handle with care, avoiding contact with water and acids.

  • Solvents: Methanol, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound from pyridine-2-carbaldehyde via a ketone intermediate and subsequent reduction with sodium borohydride is a reliable and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and methods for purification and characterization. By understanding the rationale behind each step, researchers can confidently apply and adapt this synthesis for the preparation of this valuable building block for drug discovery and development.

References

An In-depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-YL(pyridin-2-YL)methanol is a heterocyclic compound featuring both a piperidine and a pyridine ring system linked by a methanol bridge. This unique structural arrangement holds significant interest for medicinal chemists and drug discovery professionals. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the pyridine ring is a common feature in many approved drugs, contributing to their biological activity and pharmacokinetic profiles.[3] The combination of these two privileged scaffolds in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders, oncology, and infectious diseases.[2][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, offering valuable insights for researchers engaged in its study and application.

Chemical Structure and Properties

The structural representation and key chemical identifiers for this compound are presented below.

Molecular Structure:

Caption: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (Piperidin-4-yl)(pyridin-2-yl)methanolN/A
CAS Number 884504-89-6[5]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]
Boiling Point 344.2 °C at 760 mmHg[7]
Flash Point 161.9 °C[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably protected 4-piperidone derivative, followed by reduction of the resulting ketone.

A plausible synthetic route is outlined below, starting from the commercially available N-Boc-4-piperidone. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and to allow for regioselective functionalization at the 4-position.

N_Boc_piperidone N-Boc-4-piperidone Intermediate N-Boc-4-(hydroxy(pyridin-2-yl)methyl)piperidine N_Boc_piperidone->Intermediate 1. Nucleophilic Addition 2. Aqueous Workup Two_lithiopyridine 2-Lithiopyridine (from 2-Bromopyridine + n-BuLi) Two_lithiopyridine->Intermediate Product This compound Intermediate->Product Boc Deprotection (e.g., TFA or HCl)

Sources

Spectroscopic Elucidation of Piperidinyl-Methanol Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Due to the limited availability of public spectroscopic data for Piperidin-4-YL(pyridin-2-YL)methanol, this guide will utilize the closely related and well-characterized compound, 2-Piperidinemethanol , as an illustrative model. The principles and methodologies discussed herein are directly applicable to the structural analysis of a wide range of substituted piperidine derivatives, including the target compound of interest.

Introduction: The Piperidine Moiety in Medicinal Chemistry and the Imperative of Spectroscopic Characterization

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for creating three-dimensional diversity to optimize interactions with biological targets. The subject of this guide, this compound, and our model compound, 2-Piperidinemethanol, are exemplars of this structural class, possessing key functional groups—a secondary amine, a hydroxyl group, and in the case of the target compound, an additional aromatic pyridine ring—that can engage in a variety of intermolecular interactions crucial for biological activity.

Unambiguous structural confirmation of such molecules is a cornerstone of drug development, underpinning the integrity of structure-activity relationship (SAR) studies and ensuring the safety and efficacy of new chemical entities. This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the structural elucidation of piperidinyl-methanol derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently characterize their own novel piperidine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H NMR Spectroscopy of 2-Piperidinemethanol: A Proton's Perspective

Proton NMR (1H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of 2-Piperidinemethanol presents a characteristic set of signals that can be logically assigned to its structure.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.60m--CH(2)-
~3.53ddJ = 10.7, 3.7-CH₂OH (diastereotopic H)
~3.38ddJ = 10.7, 8.3-CH₂OH (diastereotopic H)
~3.07m--CH₂-N- (axial H at C6)
~2.63m--CH₂-N- (equatorial H at C6)
~1.1-1.8m--CH₂- (ring protons at C3, C4, C5)
broad s---NH, -OH (exchangeable)

Insight into Diastereotopicity: The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic. This is because the adjacent carbon (C2) is a stereocenter (even in the racemic mixture), making the two protons chemically non-equivalent. Consequently, they appear as separate signals, each as a doublet of doublets (dd), due to coupling with each other (geminal coupling) and with the proton on C2.

D₂O Exchange for Labile Proton Identification: The signals for the -NH and -OH protons are often broad and their chemical shifts can vary with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To definitively identify these peaks, a deuterium oxide (D₂O) exchange experiment is performed. After acquiring a standard 1H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile protons of the -NH and -OH groups will exchange with deuterium, causing their signals to disappear or significantly diminish in intensity.

13C NMR Spectroscopy of 2-Piperidinemethanol: The Carbon Skeleton

Carbon-13 NMR (13C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
~65-CH₂OH
~55-CH(2)-
~46-CH₂(6)-
~27-CH₂(4)-
~25-CH₂(3)-
~24-CH₂(5)-

DEPT-135 for Carbon Multiplicity: To aid in the assignment of the 13C NMR signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C) do not appear in a DEPT-135 spectrum. This allows for the unambiguous differentiation of the methylene (-CH₂) carbons of the piperidine ring from the methine (-CH) carbon at position 2.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the 2-Piperidinemethanol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

1H NMR Spectroscopy:

  • Record the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, gently shake, and re-acquire the 1H NMR spectrum.

13C NMR and DEPT-135 Spectroscopy:

  • Record the 13C NMR and DEPT-135 spectra on the same instrument.

  • 13C NMR typically requires a larger number of scans than 1H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

Interpreting the IR Spectrum of 2-Piperidinemethanol

The IR spectrum of 2-Piperidinemethanol will display characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3500 (broad)StrongO-H and N-H stretching vibrations
2850-2960StrongC-H stretching of sp³ hybridized carbons
~1450MediumC-H bending (scissoring) of CH₂ groups
1050-1150StrongC-O stretching of the primary alcohol
~1100MediumC-N stretching of the secondary amine

The Power of the Broad O-H/N-H Band: The most prominent feature in the IR spectrum of 2-Piperidinemethanol is a broad absorption band in the 3100-3500 cm⁻¹ region. This broadness is a result of hydrogen bonding between the hydroxyl (-OH) and amine (-NH) groups. The overlap of these two signals in this region is characteristic of molecules containing both of these functional groups.

Experimental Protocol for FT-IR Data Acquisition

Sample Preparation (KBr Pellet Method):

  • Ensure the 2-Piperidinemethanol sample is dry.

  • Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of 2-Piperidinemethanol

In a typical electron ionization (EI) mass spectrum of 2-Piperidinemethanol, the following key ions would be expected:

m/zInterpretation
115Molecular ion (M⁺)
114[M-H]⁺
84[M - CH₂OH]⁺

The Molecular Ion Peak: The peak at m/z 115 corresponds to the molecular ion (M⁺), which represents the intact molecule with one electron removed. This peak confirms the molecular weight of 2-Piperidinemethanol (C₆H₁₃NO, M.W. = 115.17 g/mol ).

Fragmentation Pattern as a Structural Fingerprint: The fragmentation pattern provides clues about the molecule's structure. A common fragmentation pathway for alcohols is the loss of the functional group. In this case, the peak at m/z 84 is likely due to the loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion, a characteristic fragmentation that points to the presence of the -CH₂OH group attached to the piperidine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

  • For a volatile compound like 2-Piperidinemethanol, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

  • For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Ionization and Analysis:

  • Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern.

  • The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and accurate structural elucidation.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

This workflow illustrates a systematic approach, starting from the synthesis and purification of the compound, followed by parallel analysis using IR, MS, and NMR. The data from these techniques are then integrated to propose a structure, which can be further confirmed with more advanced 2D NMR experiments if necessary.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic characterization of piperidinyl-methanol derivatives is a critical step in the drug discovery and development process. As demonstrated with our illustrative model, 2-Piperidinemethanol, a synergistic application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous picture of the molecular structure. Each technique offers a unique piece of the puzzle: IR identifies the functional groups, MS determines the molecular weight and fragmentation patterns, and NMR maps out the intricate connectivity and chemical environments of the atoms. By understanding the principles behind these techniques and the logic of their data interpretation, researchers can confidently and accurately elucidate the structures of their novel compounds, paving the way for the development of the next generation of piperidine-based therapeutics.

References

  • PubChem. 2-Piperidinemethanol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Piperidin-4-yl(pyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Piperidin-4-yl(pyridin-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle, from initial screening and formulation to bioavailability and therapeutic efficacy. A comprehensive understanding of an API's solubility in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for designing robust synthetic routes, developing effective purification strategies, and creating stable and bioavailable dosage forms.

This in-depth technical guide provides a detailed analysis of the expected solubility profile of this compound across a spectrum of common organic solvents. As a Senior Application Scientist, this guide moves beyond a simple tabulation of data. Instead, it offers a predictive analysis grounded in the principles of molecular interactions and provides a rigorous, field-proven experimental protocol for the quantitative determination of solubility. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility. To anticipate the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

The molecule possesses several key functional groups that dictate its solubility characteristics:

  • Pyridine Ring: A basic, aromatic heterocycle that can act as a hydrogen bond acceptor. Its aromaticity also allows for π-π stacking interactions.

  • Piperidine Ring: A saturated, non-aromatic heterocycle containing a secondary amine, which can act as both a hydrogen bond donor and acceptor.

  • Hydroxyl Group (-OH): A polar functional group capable of acting as both a strong hydrogen bond donor and acceptor.

  • Aliphatic Linker: The carbon framework connecting these functional groups contributes to the overall size and potential for van der Waals interactions.

Given this combination of polar and non-polar features, this compound is expected to exhibit a varied solubility profile. The presence of hydrogen bond donors and acceptors suggests good solubility in polar protic and aprotic solvents. Conversely, the non-polar hydrocarbon backbone of the piperidine ring and the aromatic pyridine ring may impart some solubility in less polar solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents, categorized by their polarity. These predictions are based on the structural analysis and the principles of intermolecular forces.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can engage in strong hydrogen bonding with the hydroxyl, amine, and pyridine nitrogen of the solute, effectively solvating the molecule.
Polar Aprotic Acetone, Ethyl AcetateMedium to High These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amine protons. The lack of a donor proton in the solvent may slightly limit solubility compared to protic solvents.
Dichloromethane (DCM)Medium DCM is a polar aprotic solvent that can participate in dipole-dipole interactions. While it is not a strong hydrogen bond acceptor, it can solvate moderately polar compounds. It's important to note that DCM can react with pyridine derivatives under ambient conditions over time[1][2][3].
Nonpolar Aromatic TolueneLow to Medium Toluene is a nonpolar aromatic solvent. Potential for π-π stacking between the toluene and pyridine rings may contribute to some degree of solubility.
Nonpolar Aliphatic HexaneLow Hexane is a nonpolar aliphatic solvent. The interactions between hexane and the polar functional groups of this compound are weak, leading to poor solvation and low solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable for initial guidance, precise quantitative solubility data must be determined empirically. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5][6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid phase, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[4][5][6][7]

Step-by-Step Experimental Protocol
  • Preparation of Materials:

    • Ensure the this compound is of high purity and has a consistent polymorphic form, as this can influence solubility.[7]

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of glass vials with tight-fitting caps.

  • Sample Preparation:

    • Add an excess amount of this compound to each vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker bath. A standard temperature for solubility determination is 25 °C.

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required can vary, but 24 to 48 hours is often sufficient.[5] It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[7]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (this compound) mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure precise volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 25°C for 24-48h) mix->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (0.45 µm filter) settle->filter dilute Dilute filtered aliquot filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful development as a potential therapeutic agent. This guide has provided a scientifically grounded prediction of its solubility profile based on its molecular structure and the principles of intermolecular forces. More importantly, it has detailed a robust and validated experimental protocol for the quantitative determination of its solubility. By combining theoretical predictions with empirical data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process and increasing the likelihood of a successful outcome. The methodologies and principles outlined herein serve as a comprehensive resource for scientists working with this and other novel chemical entities.

References

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

  • gsrs. (n.d.). 2-((4-CHLOROPHENYL)(PIPERIDIN-4-YLOXY)METHYL)PYRIDINE, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

  • Weiss, R. G., & Timmons, G. S. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292–4295. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Retrieved from [Link]

  • Weiss, R. G., & Timmons, G. S. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. The Journal of Organic Chemistry, 75(12), 4292–4295. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-2-(1-methylpiperidin-4-yl)-5-(2-(pyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

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An In-Depth Technical Guide to Commercially Available Analogs of the Piperidin-4-yl(pyridin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-yl(pyridin-2-yl)methanol scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic pyridine system via a chiral carbinol linker, offers a versatile platform for engaging with a wide array of biological targets. This guide provides an in-depth analysis of commercially available analogs of this core structure, designed for researchers, medicinal chemists, and drug development professionals. We will explore the strategic importance of this scaffold, categorize available analogs by their substitution patterns, and elucidate the scientific rationale behind these modifications. Furthermore, this document includes detailed, field-proven protocols for analog screening and synthetic elaboration, presented as self-validating systems to ensure experimental robustness. Our objective is to empower researchers to strategically leverage these building blocks for the accelerated discovery and development of novel therapeutic agents.

The Core Scaffold: A Foundation for Drug Discovery

The piperidine and pyridine rings are among the most prevalent heterocyclic structures found in FDA-approved drugs.[1][2] The piperidine ring, a saturated nitrogen heterocycle, offers high chemical stability, modulates lipophilicity, and provides conformational flexibility to adapt to the steric demands of biological binding pockets.[3] The pyridine ring, an aromatic amine bioisostere, contributes to water solubility, hydrogen bonding capacity, and metabolic stability.[4][5]

The fusion of these two motifs in the this compound scaffold creates a versatile building block with significant therapeutic potential. The core structure, shown below, features several key points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Figure 1: Core Scaffold of this compound Core Scaffold of this compound Caption: The parent structure highlighting the key rings and the chiral center.

This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as compounds with anticancer and antimicrobial properties.[3][6] The strategic exploration of its chemical space through analog synthesis is a proven method for optimizing potency, selectivity, and pharmacokinetic profiles.

A Curated Catalog of Commercially Available Analogs

The commercial availability of analogs provides a powerful starting point for any drug discovery program, enabling rapid screening and the establishment of initial structure-activity relationships (SAR). Analogs are categorized below based on the site of modification.

N-Substituted Piperidine Analogs

The piperidine nitrogen is the most frequently modified position due to its synthetic accessibility and profound impact on the molecule's properties. N-substitution directly influences the compound's basicity (pKa), solubility, cell permeability, and potential for engaging with target proteins.[7] A common and highly strategic modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This serves two purposes: it neutralizes the basicity of the nitrogen, which can be crucial for certain biological assays or synthetic steps, and it provides a readily cleavable handle for subsequent elaboration into a diverse library of N-substituted derivatives.

Table 1: Representative N-Substituted Piperidine Analogs

Analog / Derivative NameKey ModificationRepresentative Supplier(s)Example CAS Number
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylateN-Boc protectionBLD Pharm, Enamine123855-51-6[8]
1-(2-phenylethyl)-4-hydroxypiperidineN-phenethyl substitutionCayman Chemical3518-76-1[9]
1-(pyridin-4-yl)piperidin-4-olN-pyridinyl substitutionChemicalBook130658-65-0[10]
N-Boc-4-methyl-4-hydroxy piperidineN-Boc, C4-Methyl, C4-OHCapot Chemical, ChemicalBook406235-30-1[11][12]
Piperidine Ring Modifications

Modifications to the carbon framework of the piperidine ring can introduce chirality, alter the ring's conformation, and provide new vectors for target interaction.[7] These analogs are valuable for exploring the steric and conformational requirements of a binding site.

Table 2: Representative Piperidine Ring-Modified Analogs

Analog / Derivative NameKey ModificationRepresentative Supplier(s)Example CAS Number
(4-(pyridin-2-yl)piperidin-4-yl)methanolIsomer, C4-substitutionBLD Pharm853576-50-8[13]
N-Boc-4-Methylene PiperidineC4-exomethyleneSimson Pharma159635-49-1
Piperidine-2-methanolIsomer, C2-substitutionSigma-AldrichN/A
Pyridine Ring Modifications

Substituting the pyridine ring alters the electronic properties (electron-donating or -withdrawing), metabolic stability, and hydrogen bonding potential of the scaffold.[5][14] Halogenation, for example, can block sites of metabolism and introduce halogen bonding interactions, while alkyl or methoxy groups can enhance potency through favorable steric or electronic effects.[1]

Table 3: Representative Pyridine Ring-Modified Analogs

Analog / Derivative NameKey ModificationRationale / Potential ImpactRepresentative Supplier(s)
(4-Chlorophenyl)(pyridin-2-yl)methanolChloro-substitution on an attached phenyl ringFound in antihistamines like Carbinoxamine; modulates potency and selectivity.[15]BenchChem
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanolPyridine replaced with PyrimidineAlters H-bonding pattern and electronics.BLD Pharm[16]

Strategic Application in Research & Development

The availability of these analogs enables a structured and efficient approach to lead discovery and optimization. A typical workflow involves initial screening of a diverse set of analogs to identify hits, followed by iterative cycles of chemical synthesis and biological testing to refine the SAR.

Workflow for Primary Analog Screening

The following workflow outlines a standard procedure for evaluating a library of commercially available analogs against a specific biological target.

screening_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Prioritization A Analog Acquisition (Procurement & QC) B Compound Solubilization (DMSO Stocks) A->B C Assay Development & Validation B->C D Primary Screening (Single High Concentration) C->D E Hit Confirmation (Re-testing of Actives) D->E F Dose-Response Analysis (IC50/EC50 Determination) E->F G SAR Analysis (Structure vs. Activity) F->G H Hit Prioritization (Selectivity & Property Profiling) G->H I Lead Candidates H->I Advance to Lead Optimization

Caption: A typical workflow for screening commercially available analogs.

Experimental Protocol: General Procedure for N-Alkylation

To expand beyond commercially available analogs, a common next step is the synthetic elaboration of a core intermediate. The N-Boc protected analogs are ideal starting points. The following protocol describes a robust method for deprotection and subsequent N-alkylation to generate a custom library.

Objective: To synthesize a small library of N-substituted analogs from tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate.

Pillar of Trustworthiness: This two-step protocol includes a purification step after each reaction and confirmation of product identity and purity via standard analytical techniques (LC-MS and ¹H NMR), ensuring the integrity of the final compounds.

Step 1: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

  • Acid Addition: To the stirred solution, add an excess of a strong acid. A 4M solution of HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA, 10-20 eq) is commonly used.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt of the product often precipitates and can be collected by filtration. If TFA was used, the residue can be triturated with diethyl ether to precipitate the TFA salt. The resulting salt is often used directly in the next step.

  • Validation: Confirm the identity of the deprotected piperidine salt by LC-MS.

Step 2: N-Alkylation (Reductive Amination)

  • Reaction Setup: To a solution of the deprotected piperidine salt (1.0 eq) in a solvent like dichloroethane (DCE) or methanol (MeOH), add a slight excess of an aldehyde or ketone (1.1 eq) and a mild base such as triethylamine (TEA, 1.2 eq) to neutralize the salt.

  • Reducing Agent: Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is often preferred for its mildness and broad functional group tolerance.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the formation of the desired product by LC-MS.

  • Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Final Validation: Characterize the final, purified N-alkylated product by LC-MS and ¹H NMR to confirm its structure and assess its purity.

Logical Relationships in Analog Design

The choice of which analogs to screen or synthesize is guided by established medicinal chemistry principles. Understanding the causal relationships between structural changes and their likely biological or physicochemical consequences is key to efficient project progression.

SAR_Logic cluster_modification Structural Modification cluster_consequence Predicted Consequence A Piperidine N-Substitution - Add bulky group - Add polar group - Add basic/acidic group D Modulate Physicochemical Properties - Increase/decrease lipophilicity (logP) - Alter solubility - Change basicity (pKa) A:port->D:port Impacts pKa, solubility E Modulate Pharmacokinetics (ADME) - Block metabolic soft spots - Increase/decrease cell permeability - Alter plasma protein binding A:port->E:port Impacts permeability F Modulate Pharmacodynamics (Target Interaction) - Introduce new H-bonds - Probe steric limits of pocket - Enhance potency/selectivity A:port->F:port Probes new interactions B Ring Substitution (Py or Pip) - Add Halogen (F, Cl) - Add MeO group - Add Methyl group B:port->D:port Impacts logP B:port->E:port Blocks metabolism B:port->F:port Creates new contacts (e.g., halogen bond) C Stereochemistry at Carbinol - Resolve (R) and (S) enantiomers C:port->F:port Critical for chiral recognition by target

Sources

Methodological & Application

Gram-Scale Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the gram-scale synthesis of Piperidin-4-YL(pyridin-2-YL)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of a key intermediate, N-Boc-4-formylpiperidine, from commercially available N-Boc-piperidine-4-carboxylic acid. The subsequent step involves a carefully controlled Grignard exchange reaction to form the crucial carbon-carbon bond between the pyridine and piperidine moieties. The final stage consists of an efficient acidic deprotection of the Boc group to yield the target compound. This protocol is designed for researchers in organic synthesis and drug development, offering a robust and scalable method with detailed procedural instructions, safety considerations, and mechanistic insights.

Introduction and Scientific Background

This compound is a heterocyclic scaffold of significant interest in pharmaceutical research. The molecule combines a piperidine ring, a common feature in many bioactive compounds, with a pyridylmethanol moiety, which can participate in various biological interactions. The development of a reliable and scalable synthetic route is crucial for enabling further exploration of its derivatives as potential therapeutic agents.

The synthetic strategy outlined herein is a convergent approach, divided into three main stages:

  • Synthesis of Aldehyde Intermediate: Preparation of N-Boc-4-formylpiperidine (3 ). This intermediate is synthesized from the readily available N-Boc-piperidine-4-carboxylic acid (1 ) via a Weinreb amide (2 ). This route is advantageous for scale-up as it avoids chromatographic purification of the intermediate and utilizes cost-effective reagents.

  • Grignard Reaction: Formation of the protected alcohol, tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (4 ). A Grignard exchange reaction is employed to circumvent common issues associated with the direct formation of 2-pyridylmagnesium bromide, such as the formation of bipyridyl byproducts.[1] This method offers better control and typically higher yields for this specific transformation.

  • Boc Deprotection: Acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from 4 to yield the final product, this compound (5 ). A standard protocol using 4M HCl in dioxane is utilized for a clean and efficient conversion.[2][3]

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A N-Boc-piperidine- 4-carboxylic acid (1) B Weinreb Amide (2) A->B Isobutyl chloroformate, N-methylmorpholine, N,O-dimethylhydroxylamine HCl C N-Boc-4-formyl- piperidine (3) B->C LiAlH4, Et2O F Protected Alcohol (4) C->F Toluene, 0°C D 2-Bromopyridine E 2-Pyridylmagnesium chloride D->E Mg, 2-Chlorobutane, Toluene (Grignard Exchange) E->F Toluene, 0°C G Final Product (5) This compound F->G 4M HCl in Dioxane

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. Grignard reactions are highly exothermic and moisture-sensitive; strict anhydrous conditions are required.[4][5]

Step 1: Synthesis of N-Boc-4-formylpiperidine (3)

This procedure is adapted from a reported convenient synthesis of the title compound.

3.1.1. Part A: Synthesis of tert-butyl 4-((methoxy(methyl)amino)carbonyl)piperidine-1-carboxylate (Weinreb Amide, 2)

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-piperidine-4-carboxylic acid (1)229.2850.0 g0.218
N,O-Dimethylhydroxylamine HCl97.5423.3 g0.239
N-Methylmorpholine (NMM)101.1550.0 mL0.457
Isobutyl chloroformate136.5832.0 mL0.246
Tetrahydrofuran (THF), anhydrous72.11500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add N-Boc-piperidine-4-carboxylic acid (1 ) and N,O-Dimethylhydroxylamine hydrochloride.

  • Add anhydrous THF (500 mL) to the flask.

  • Cool the resulting slurry to 0 °C using an ice-water bath.

  • Slowly add N-Methylmorpholine (NMM) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition of NMM, add isobutyl chloroformate dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 days. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, filter the reaction mixture to remove N-methylmorpholine hydrochloride salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide (2 ) as an oil. The product is typically used in the next step without further purification. Expected yield is approximately 93%.

3.1.2. Part B: Reduction to N-Boc-4-formylpiperidine (3)

ReagentMolar Mass ( g/mol )QuantityMoles
Weinreb Amide (2)272.3655.5 g0.204
Lithium aluminum hydride (LAH)37.958.5 g0.224
Diethyl ether (Et₂O), anhydrous74.12600 mL-

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an argon atmosphere, add LAH and 300 mL of anhydrous diethyl ether.

  • Cool the LAH suspension to -40 °C using a dry ice/acetone bath.

  • Dissolve the crude Weinreb amide (2 ) in 300 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of 2 dropwise to the LAH suspension over 1.5 hours, maintaining the internal temperature below -35 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours while allowing it to slowly warm to 5 °C.

  • Carefully quench the reaction by the slow, dropwise addition of ethyl acetate (50 mL) followed by a saturated aqueous solution of sodium sulfate until the grey precipitate turns white and gas evolution ceases.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield N-Boc-4-formylpiperidine (3 ) as a pale yellow oil. The product is of sufficient purity for the next step. Expected yield is approximately 80-85%.

Step 2: Grignard Reaction to form Protected Alcohol (4)

This procedure is based on an efficient Grignard exchange reaction protocol.[1]

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.315.8 g0.239
2-Chlorobutane92.5722.1 g0.239
2-Bromopyridine158.0032.0 g0.203
N-Boc-4-formylpiperidine (3)213.2941.2 g0.193
Toluene, anhydrous92.14700 mL-

Procedure:

  • Preparation of 2-Butylmagnesium chloride: To a flame-dried 1 L three-necked flask under argon, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add 100 mL of anhydrous toluene, followed by a small portion (approx. 2 mL) of 2-chlorobutane.

  • Gently warm the mixture to initiate the Grignard reaction (indicated by bubbling and a cloudy appearance).

  • Once initiated, add the remaining 2-chlorobutane dissolved in 150 mL of anhydrous toluene dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Grignard Exchange: Cool the freshly prepared 2-butylmagnesium chloride solution to 0 °C.

  • Dissolve 2-bromopyridine in 200 mL of anhydrous toluene and add it dropwise to the Grignard solution over 45 minutes, keeping the temperature at 0 °C.

  • Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the 2-pyridylmagnesium reagent.

  • Reaction with Aldehyde: Dissolve N-Boc-4-formylpiperidine (3 ) in 250 mL of anhydrous toluene and add this solution dropwise to the 2-pyridylmagnesium reagent at 0 °C over 1 hour.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (4 ) as a viscous oil or solid.

Step 3: Boc Deprotection to Yield Final Product (5)

This procedure uses a standard and highly effective method for Boc deprotection.[2][3][6]

ReagentMolar Mass ( g/mol )QuantityMoles
Protected Alcohol (4)292.3950.0 g0.171
4M HCl in 1,4-Dioxane-200 mL0.800
Diethyl ether (Et₂O)74.12500 mL-
2M Sodium Hydroxide (NaOH)40.00As needed-

Procedure:

  • Dissolve the protected alcohol (4 ) in a 1 L round-bottom flask with 100 mL of 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution. Gas evolution (isobutylene) will be observed.

  • Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • The crude product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water (200 mL) and cool in an ice bath.

  • Adjust the pH to >10 by the slow addition of 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (5 ).

  • The final product can be further purified by recrystallization or silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield a pure solid.

Visualization of Experimental Workflow

Protocol_Flowchart cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection start1 Mix N-Boc-acid (1), Amine HCl, THF cool1 Cool to 0°C start1->cool1 add_nmm Add NMM dropwise cool1->add_nmm add_iso Add Isobutyl Chloroformate add_nmm->add_iso react1 Stir at RT for 3 days add_iso->react1 workup1 Filter & Concentrate to get Weinreb Amide (2) react1->workup1 start_red Suspend LAH in Et2O workup1->start_red cool_red Cool to -40°C start_red->cool_red add_amide Add Amide (2) in Et2O cool_red->add_amide react_red Stir for 2h, warm to 5°C add_amide->react_red quench Quench with EtOAc & Na2SO4(aq) react_red->quench workup_red Filter & Concentrate to get Aldehyde (3) quench->workup_red prep_grignard Prepare 2-Butyl-Mg-Cl in Toluene cool_grignard Cool to 0°C prep_grignard->cool_grignard exchange Add 2-Bromopyridine in Toluene cool_grignard->exchange add_aldehyde Add Aldehyde (3) in Toluene exchange->add_aldehyde react2 Stir at 0°C for 2h add_aldehyde->react2 workup2 Quench with NH4Cl(aq), Extract, & Purify to get Protected Alcohol (4) react2->workup2 dissolve Dissolve Alcohol (4) in Dioxane cool3 Cool to 0°C dissolve->cool3 add_hcl Add 4M HCl/Dioxane cool3->add_hcl react3 Stir at RT for 2h add_hcl->react3 workup3 Concentrate, Basify, Extract, & Purify to get Final Product (5) react3->workup3

Figure 2: Detailed step-by-step experimental flowchart.

Conclusion

The protocol described provides a reliable and scalable three-step synthesis for this compound. By utilizing a cost-effective synthesis for the key aldehyde intermediate and employing a controlled Grignard exchange reaction, this method is well-suited for producing gram quantities of the target compound. The procedural details and safety considerations outlined are intended to ensure a successful and safe execution of the synthesis for researchers in the field.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Link]

  • DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
  • Cain, G. A., & Teleha, C. A. (2000). A convenient synthesis of N-Boc-4-formylpiperidine.

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Purity Analysis of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Piperidin-4-YL(pyridin-2-YL)methanol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile gradient and UV detection, providing excellent separation of the main compound from its potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, providing a detailed experimental protocol, method validation procedures, and troubleshooting guidance.

Introduction and Scientific Rationale

This compound is a heterocyclic compound incorporating both piperidine and pyridine moieties. Such structures are common scaffolds in the development of novel therapeutic agents. The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product.[3] Regulatory agencies worldwide mandate the use of validated analytical procedures to ensure that impurities are controlled within acceptable limits.[4]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely adopted technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The presence of the pyridine ring in this compound provides a strong chromophore, making it ideally suited for UV detection.[5]

The primary scientific challenge in analyzing this compound is controlling the ionization state of its two basic nitrogen atoms (one in the piperidine ring, pKa ~11, and one in the pyridine ring, pKa ~5.2) to achieve symmetric peak shapes and reproducible retention.[6][7] This is addressed by using a buffered mobile phase at a controlled acidic pH, which ensures consistent protonation of the analyte and minimizes undesirable secondary interactions with the silica-based stationary phase that can cause peak tailing.[8] This application note describes a method that is not only precise and accurate but also stability-indicating, meaning it can resolve the parent compound from products formed under forced degradation conditions.[9][10]

Logical Workflow for Method Development

The development of a reliable HPLC method follows a logical progression of decisions and optimizations. The key stages involve selecting the appropriate stationary and mobile phases to achieve retention and selectivity, choosing a detection wavelength for optimal sensitivity, and finally, validating the method to prove its suitability for the intended purpose.

MethodDevelopment start Analyte: Piperidin-4-YL (pyridin-2-YL)methanol mode_select Select Separation Mode start->mode_select Polar + Aromatic Structure column_select Column Selection mode_select->column_select Reversed-Phase (RP-HPLC) wavelength_select Wavelength Selection column_select->wavelength_select C18 Column (Hydrophobic Interaction) mobile_phase Mobile Phase Optimization wavelength_select->mobile_phase Pyridine Chromophore (UV Scan for λmax) gradient_opt Gradient Optimization mobile_phase->gradient_opt Adjust pH (e.g., pH 3) & Organic Ratio sst System Suitability Testing (SST) gradient_opt->sst Resolve Impurities validation Full Method Validation (ICH Guidelines) sst->validation Passes Criteria (Peak Shape, RT) final_method Final Validated Method validation->final_method

Caption: Logical workflow for HPLC-UV method development.

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[11][12]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric AcidBuffering at pH 3.0 ensures consistent protonation of the basic nitrogens, leading to sharp, symmetrical peaks.[8]
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B)A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing good efficiency.[11][13]
Detection Wavelength 262 nmCorresponds to an absorbance maximum of the pyridine moiety, ensuring high sensitivity.[5] A PDA detector can be used to confirm λmax.
Column Temperature 30 °CMaintains stable retention times and improves method reproducibility.[8][13]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 35 minutesSufficient time to elute the main peak and any potential late-eluting impurities, followed by column re-equilibration.
Preparation of Solutions
  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[3]

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Reference Standard Solution five times and evaluate the parameters against the acceptance criteria listed below.[14]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision and repeatability of the injector and system.[14]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following protocol outlines the validation of this purity method according to ICH guidelines.[1][4][15]

Validation MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity & Stability-Indicating MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16]

Protocol:

  • Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 7 days.

  • Neutralize the acid and base samples before injection. Dissolve the thermally stressed solid in diluent.

  • Analyze all stressed samples by HPLC.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5). Peak purity analysis using a PDA detector should confirm that the main peak is spectrally pure in all stressed samples. A degradation of 5-20% is generally considered suitable for this purpose.[17]

Validation Parameters and Acceptance Criteria

The following table summarizes the protocols and acceptance criteria for the remaining validation parameters.

ParameterProtocolAcceptance Criteria
Linearity Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 - 7.5 µg/mL for impurities).Correlation coefficient (R²) ≥ 0.999.[13]
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified lower and upper concentration limits.[1]As defined by the linearity study.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.[1] Calculate the percentage recovery.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate sample preparations at 100% concentration on the same day.[1] Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%. The overall %RSD for both sets should also be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[15]S/N ratios should be experimentally confirmed. LOQ precision (%RSD) should be ≤ 10%.
Robustness Deliberately vary key method parameters one at a time: • Flow Rate (±0.1 mL/min) • Column Temperature (±2 °C) • Mobile Phase pH (±0.2 units)System suitability parameters must still be met. Retention times and peak areas should not significantly change.[15]

Data Analysis and Purity Calculation

The purity of a sample is determined by calculating the area percentage of the main analyte peak relative to the total area of all peaks detected in the chromatogram (excluding solvent front and blank peaks).

Formula: Purity (%) = (Area_main_peak / (Σ Area_all_peaks)) * 100

Troubleshooting Guide

Even robust methods can encounter issues. This logical decision tree provides guidance for troubleshooting common chromatographic problems.

Troubleshooting start Problem Observed tailing Peak Tailing / Asymmetry? start->tailing Peak Shape Issue rt_shift Retention Time Shift? start->rt_shift Timing Issue resolution Poor Resolution? start->resolution Separation Issue check_ph Verify Mobile Phase pH (Should be acidic, e.g., 3.0) tailing->check_ph Yes tailing->rt_shift No column_old Column Degradation? (Active silanols exposed) check_ph->column_old pH is Correct flush_col Flush or Replace Column column_old->flush_col Yes check_flow Check Flow Rate & Leaks rt_shift->check_flow Yes rt_shift->resolution No check_mobile Mobile Phase Incorrectly Prepared? Column Temp Stable? check_flow->check_mobile Flow Rate OK prepare_new Prepare Fresh Mobile Phase check_mobile->prepare_new Yes check_gradient Review Gradient Profile. Is it too steep? resolution->check_gradient Yes modify_gradient Make Gradient Shallower check_gradient->modify_gradient Yes

Caption: Troubleshooting logic for common HPLC issues.[8]

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. The stability-indicating nature of the assay, confirmed through comprehensive forced degradation studies, ensures that it is suitable for routine quality control analysis and stability testing in a regulated pharmaceutical environment. This protocol provides a reliable analytical tool to support the development and manufacturing of drug substances containing this important chemical entity.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Singh, S., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Kakde, P. S., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Topic: Utilizing Piperidin-4-YL(pyridin-2-YL)methanol in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidinyl-Pyridinyl Scaffold

The convergence of piperidine and pyridine moieties within a single molecular framework presents a compelling starting point for drug discovery endeavors. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets.[1][2] Similarly, the pyridine ring is a cornerstone of medicinal chemistry, acting as a bioisostere for phenyl groups with the added advantages of hydrogen bonding capability and improved aqueous solubility.[3][4]

Piperidin-4-YL(pyridin-2-YL)methanol combines these two privileged structures, offering a three-dimensional architecture with multiple, chemically distinct points for diversification. This application note provides a comprehensive guide for leveraging this scaffold in parallel synthesis campaigns to rapidly generate libraries of novel compounds for lead discovery and optimization. We will detail field-proven protocols, explain the rationale behind experimental choices, and outline a robust workflow for purification and analysis, thereby providing a self-validating system for library generation.

Core Scaffold Analysis: Reactivity and Diversification Strategy

The power of this compound as a library scaffold lies in its three primary points of reactivity, which can be addressed with high selectivity to generate diverse chemical libraries.

  • Piperidine Nitrogen (Secondary Amine): This is the most nucleophilic site on the molecule, making it ideal for a wide range of derivatization reactions, including N-alkylation, N-arylation, amide bond formation, and sulfonylation.

  • Secondary Alcohol: The hydroxyl group is a versatile handle for introducing diversity. It can be readily converted into ethers, esters, or used in Mitsunobu reactions. Its presence also introduces a chiral center, offering potential for stereoselective interactions with biological targets.

  • Pyridine Ring: While less reactive than the other two sites, the pyridine ring can be functionalized, particularly if a pre-functionalized (e.g., halogenated) version of the scaffold is used. For the parent compound, the pyridine nitrogen can be quaternized or oxidized. For library synthesis, starting with a brominated pyridine analogue allows for powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7]

Our diversification strategy, therefore, involves the selective and orthogonal derivatization of these three points to maximize the chemical space explored from a single, high-value core.

G cluster_core Core Scaffold cluster_reactions Parallel Derivatization Reactions cluster_library Compound Library Core This compound Amide Amide Coupling (Piperidine N) Core->Amide R-COOH, Coupling Agent Sulfonylation Sulfonylation (Piperidine N) Core->Sulfonylation R-SO2Cl, Base Reductive Reductive Amination (Piperidine N) Core->Reductive R-CHO, Reducing Agent Ether Williamson Ether Synthesis (OH) Core->Ether R-X, Base Ester Esterification (OH) Core->Ester R-COCl, Base Suzuki Suzuki Coupling (Pyridine Ring - Halogenated Analogue) Core->Suzuki R-B(OH)2, Pd Catalyst Library Diverse Library of Novel Analogues Amide->Library Sulfonylation->Library Reductive->Library Ether->Library Ester->Library Suzuki->Library caption Figure 1: Diversification strategy for the scaffold. G cluster_workflow Parallel Synthesis Workflow A 1. Dispense Scaffold to 96-Well Plate B 2. Add Building Block & Reagent Solutions A->B C 3. Seal Plate & Incubate (Shake/Heat) B->C D 4. Quench Reaction & Perform L-L Extraction C->D E 5. Analyze Aliquot via LC-MS D->E F 6. Purify Product via Prep-HPLC E->F G 7. Final QC & Plate for Screening F->G caption Figure 2: General parallel synthesis workflow.

Figure 2: General parallel synthesis workflow.

Part 3: High-Throughput Purification and Analysis

The success of any parallel synthesis campaign hinges on the ability to efficiently purify and characterize the resulting library. [8][9][10]For libraries of discrete, individual compounds, a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is the industry standard. [11] Purification Strategy:

The primary method for purifying focused libraries is mass-directed preparative HPLC. [8][12]This technique automates the purification of each well from the reaction plate. The system injects a sample, separates components on a C18 column, and uses a mass spectrometer to detect the fraction containing the target molecule, which is then collected.

  • Alternative Strategy - Scavenger Resins: For reactions where a major excess of one reactant is used, scavenger resins can be a powerful purification tool. [13][14]For example, an isocyanate resin could be used to remove excess amine starting material, or an amine-functionalized resin could be used to remove excess acid chloride. The product is then isolated by simple filtration.

Analytical QC Workflow:

Every compound in the final library must be analyzed to confirm its identity and assess its purity before it is sent for biological screening.

TechniquePurposeThroughputInformation Provided
LC-MS Identity Confirmation & Purity AssessmentHigh (<2 min/sample)Retention time, molecular weight, purity (%) by UV/ELSD. [12]
¹H NMR Structural ConfirmationLow (5-10 min/sample)Confirms the chemical structure. Typically run on a representative subset (5-10%) of the library. [11][12]
Prep-HPLC PurificationMedium (10-30 min/sample)Isolation of the target compound from byproducts and excess reagents. [8][12]

This rigorous, multi-step process ensures that the data generated from biological screens is reliable and that structure-activity relationships (SAR) are built upon a foundation of high-quality chemical matter.

References

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
  • Contreras, J. I., et al. (2000). High throughput purification methods in combinatorial solution phase synthesis. Journal of the Brazilian Chemical Society, 11(6), 567-581.
  • Parlow, J. J., Devraj, R. V., & South, M. S. (1999). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition.
  • Yan, B. (Ed.). (2003).
  • Kyranos, J. N., & Hogan, J. C. (2002). Existing and emerging strategies for the analytical characterization and profiling of compound libraries. In High-Throughput Analysis (pp. 523-559). CRC Press. [Link]

  • Hogan Jr, J. C. (1999). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 71(21), 729A-735A. [Link]

  • Wikipedia contributors. (2023). Combinatorial chemistry. In Wikipedia, The Free Encyclopedia. [Link]

  • BioDuro. (n.d.). Parallel Synthesis. [Link]

  • Weller, H. N., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23-33. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Sośnicki, J. G., et al. (2010). Site Selective Synthesis of Pentaarylpyridines via Multiple Suzuki–Miyaura Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2010(23), 4479-4486. [Link]

  • Sedić, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949. [Link]

  • Al-dujaili, L. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-22. [Link]

  • Eurtivong, C. (2012). Parallel Synthesis and Library Design. In Comprehensive Medminal Chemistry II (pp. 39-65). Elsevier. [Link]

  • Evans, D. A., & Nagorny, P. (2007). An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides. Tetrahedron Letters, 48(39), 6943-6946. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9817-9833. [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5431-5446. [Link]

  • PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. [Link]

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  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(13), 7029. [Link]

  • Narhe, B. D., et al. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160-5170. [Link]

  • Gari, K. W., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (115), 54472. [Link]

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  • McKendry, S., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(16), 4522-4528. [Link]

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Application Notes and Protocols for the Derivatization of Piperidin-4-yl(pyridin-2-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-4-yl(pyridin-2-yl)methanol Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone in the design of therapeutic agents, celebrated for its prevalence in numerous pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. When coupled with a pyridine ring, another key pharmacophore, the resulting hybrid scaffold, such as this compound, presents a unique opportunity for engaging with a diverse array of biological targets. This molecular architecture offers multiple points for chemical modification, including the secondary amine of the piperidine, the hydroxyl group, and potential substitutions on the pyridine ring. These modifications allow for the fine-tuning of properties like solubility, lipophilicity, and target-binding interactions, making this scaffold a highly attractive starting point for the development of novel therapeutics, particularly in areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3][4]

This technical guide provides a comprehensive framework for the derivatization of the this compound core. It offers detailed, field-proven protocols for key chemical modifications and subsequent biological screening, empowering researchers to efficiently explore the chemical space around this promising scaffold. The methodologies described herein are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Strategic Derivatization of the this compound Core

The primary sites for derivatization on the this compound scaffold are the piperidine nitrogen (N-H) and the secondary alcohol (O-H). These functional groups provide convenient handles for introducing a wide variety of substituents through well-established synthetic methodologies.

Diagram of Derivatization Strategies

G cluster_N N-Derivatization cluster_O O-Derivatization Core_Scaffold This compound N_Alkylation N-Alkylation (Reductive Amination) Core_Scaffold->N_Alkylation R-CHO, Na(OAc)3BH N_Acylation N-Acylation Core_Scaffold->N_Acylation R-COCl or (RCO)2O O_Acylation O-Acylation Core_Scaffold->O_Acylation R-COCl or (RCO)2O O_Alkylation O-Alkylation Core_Scaffold->O_Alkylation R-X, Base Biological_Screening Biological Screening N_Alkylation->Biological_Screening N_Acylation->Biological_Screening O_Acylation->Biological_Screening O_Alkylation->Biological_Screening

Caption: Derivatization workflow for this compound.

Experimental Protocols: Synthesis of Derivatives

The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine nitrogen with an aldehyde or ketone, followed by in-situ reduction with a mild hydride reagent.

Rationale: This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions which could protonate the pyridine nitrogen.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-alkylated derivative.

Parameter Condition Rationale
Solvent Anhydrous DCM or DCEAprotic, good solubility for reactants.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions.
Stoichiometry Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess to drive the reaction to completion.
Temperature Room TemperatureSufficient for most reductive aminations.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and facilitates extraction.
Protocol 2: O-Acylation of the Secondary Alcohol

Acylation of the secondary hydroxyl group can be achieved using an acyl chloride or anhydride in the presence of a base. This modification introduces an ester functionality, which can modulate the compound's polarity and potential for hydrogen bonding.

Rationale: Pyridine is often used as both the base and solvent for this transformation, effectively scavenging the HCl generated when using an acyl chloride. For less reactive starting materials, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Materials:

  • This compound

  • Acyl chloride or Acetic anhydride (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-acylated derivative.

Parameter Condition Rationale
Acylating Agent Acyl chloride or anhydrideReadily available and reactive.
Base Pyridine or TEAScavenges the acid byproduct.
Temperature 0°C to Room TemperatureControls the initial exothermicity of the reaction.
Work-up Acid/base washesRemoves the base and any unreacted starting materials.

Protocols for Biological Screening

The derivatized library of this compound analogs can be screened against a variety of biological targets based on the known activities of similar scaffolds.[3][5] Below are example protocols for preliminary screening in oncology and infectious diseases.

Diagram of a General Biological Screening Workflow

G Start Synthesized Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Active_Hits Active Hits Identified Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (e.g., Target-Based Enzyme Assay) Active_Hits->Secondary_Screening Active Lead_Optimization Lead Optimization (SAR Studies) Active_Hits->Lead_Optimization Inactive Confirmed_Hits Confirmed Hits Secondary_Screening->Confirmed_Hits Confirmed_Hits->Primary_Screening Not Confirmed Confirmed_Hits->Lead_Optimization Confirmed Candidate Drug Candidate Lead_Optimization->Candidate

Caption: General workflow for biological screening of a compound library.

Protocol 3: In Vitro Kinase Inhibition Assay

Many piperidine-pyridine hybrids have shown activity as kinase inhibitors.[3] This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Rationale: Kinases are a major class of drug targets in oncology. An in vitro biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Parameter Typical Range Rationale
Compound Concentration 1 nM - 100 µMTo determine a dose-response curve and IC₅₀.
ATP Concentration At or near the Kₘ of the kinaseTo ensure physiological relevance.
Incubation Time 30 - 120 minutesTo allow for sufficient product formation.
Detection Method Luminescence-based (e.g., ADP-Glo™)High sensitivity and wide dynamic range.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Piperidine derivatives have been reported to possess antimicrobial properties.[5][6] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Rationale: The MIC is a key parameter for quantifying the antimicrobial potency of a new compound and is essential for further development as an anti-infective agent.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain in the same broth.

  • Add the microbial inoculum to each well of the plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

  • The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Parameter Condition Rationale
Inoculum Density Standardized (e.g., 5 x 10⁵ CFU/mL)Ensures reproducibility of the assay.
Incubation Conditions Organism-specificProvides optimal growth conditions for the microbe.
Endpoint Determination Visual or spectrophotometricAllows for qualitative and quantitative assessment of growth inhibition.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols detailed in this guide provide a robust starting point for generating a diverse chemical library. Subsequent screening using the outlined biological assays can efficiently identify promising lead compounds for further optimization. Structure-activity relationship (SAR) studies, guided by the initial screening data, will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately paving the way for the development of next-generation therapeutics.

References

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-(Phenylethynyl)piperidin-4-ol for SAR Studies. BenchChem.
  • Cui, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivatives as novel methuosis inducers. Journal of Medicinal Chemistry.
  • Dandá, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Liu, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358–375. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Loh, J. M., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters, 15(6), 822–827. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7434. [Link]

  • Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793.
  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1).
  • de Oliveira, C. S., et al. (2022). Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase. Bioorganic Chemistry, 122, 105713.
  • Ahamed, A., et al. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 62(4).
  • BenchChem. (2025). Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. BenchChem.
  • Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793.
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • Vargas-Méndez, L. Y., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(19), 6268. [Link]

  • Sławiński, J., & Wesołowska, O. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 118213.

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The Versatile Precursor: Piperidin-4-YL(pyridin-2-YL)methanol in the Design of Novel Bioactive Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine-Pyridine Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets. The piperidine ring, a ubiquitous saturated heterocycle, is a cornerstone of this concept, present in numerous FDA-approved drugs.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, crucial for optimal binding to protein targets. When coupled with the aromatic, electron-deficient pyridine ring, the resulting piperidine-pyridine scaffold offers a unique combination of properties: a basic nitrogen for salt formation and hydrogen bonding, a lipophilic core, and vectors for diverse functionalization. This duality makes it an exceptional starting point for the development of novel therapeutics, particularly in the areas of kinase inhibition and central nervous system (CNS) disorders.[2][3]

This technical guide focuses on a particularly valuable precursor, Piperidin-4-YL(pyridin-2-YL)methanol , and its application in the synthesis of innovative ligands. We will provide a detailed exploration of its synthesis, characterization, and versatile derivatization strategies, supported by detailed protocols and the underlying chemical principles.

Synthesis of the Precursor: this compound

The efficient synthesis of the title precursor is paramount for its use in ligand discovery programs. A common and effective method involves the Grignard reaction, a classic carbon-carbon bond-forming reaction. This approach typically utilizes a protected piperidine derivative to avoid side reactions with the amine proton.

A plausible and efficient synthetic route commences with commercially available N-Boc-4-formylpiperidine. This is reacted with the Grignard reagent derived from 2-bromopyridine. The subsequent acidic workup and deprotection of the Boc group furnishes the desired this compound.

An alternative approach involves the reduction of the corresponding ketone, (Piperidin-4-yl)(pyridin-2-yl)methanone. This ketone can be synthesized and subsequently reduced using a suitable reducing agent like sodium borohydride to yield the target alcohol.[4]

Detailed Protocol: Synthesis via Grignard Reaction

This protocol outlines a two-step synthesis starting from N-Boc-4-formylpiperidine.

Step 1: Synthesis of N-Boc-(piperidin-4-yl)(pyridin-2-yl)methanol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[5][6]

  • Addition of Aldehyde: The reaction mixture is cooled to 0 °C in an ice bath. A solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(piperidin-4-yl)(pyridin-2-yl)methanol.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: The N-Boc protected intermediate from Step 1 is dissolved in a suitable solvent such as methanol or dichloromethane.[7]

  • Acidic Cleavage: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution.[8]

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., 1M NaOH). The aqueous layer is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the precursor.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a signal for the carbinol proton (-CH(OH)-), and signals for the piperidine ring protons.
¹³C NMR Resonances for the pyridine carbons, the carbinol carbon, and the piperidine carbons.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O.
Appearance Typically an off-white to pale yellow solid.

Application in Novel Ligand Synthesis: Derivatization Strategies

The true utility of this compound lies in its potential for diversification. The secondary amine of the piperidine ring and the hydroxyl group serve as key handles for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

dot

Derivatization_Strategies cluster_N N-Functionalization cluster_O O-Functionalization Precursor This compound N_Alkylation N-Alkylation Precursor->N_Alkylation R-X, Base N_Acylation N-Acylation Precursor->N_Acylation RCOCl or (RCO)2O, Base N_Arylation N-Arylation Precursor->N_Arylation Ar-X, Pd catalyst, Ligand, Base O_Alkylation O-Alkylation (Etherification) Precursor->O_Alkylation R-X, Strong Base O_Acylation O-Acylation (Esterification) Precursor->O_Acylation RCOCl or (RCO)2O, Base Ligand_Library_1 Ligand_Library_1 N_Alkylation->Ligand_Library_1 Diverse Alkyl/Aryl Groups Ligand_Library_2 Ligand_Library_2 N_Acylation->Ligand_Library_2 Amide Derivatives Ligand_Library_3 Ligand_Library_3 O_Alkylation->Ligand_Library_3 Ether Derivatives

Caption: Derivatization pathways for this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust method for introducing a variety of substituents at the piperidine nitrogen.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the N-alkylated derivative.

Protocol 2: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing ligand-receptor interactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product is purified by flash column chromatography to afford the N-acylated product.

Protocol 3: O-Alkylation (Etherification)

Modification at the hydroxyl group can modulate the polarity and conformational flexibility of the resulting ligands.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 12-24 hours. Carefully quench the reaction by the slow addition of water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the ether derivative.

Case Study: Application in Kinase Inhibitor Development

The piperidine-pyridine scaffold is a key feature in a number of kinase inhibitors. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the derivatization strategies outlined above are directly applicable to the synthesis of analogues of known kinase inhibitors. For instance, N-alkylation with substituted benzyl halides or N-acylation with heteroaromatic acyl chlorides can be employed to generate libraries of compounds for screening against various kinase targets.

dot

Kinase_Inhibitor_Logic cluster_Scaffold Core Scaffold cluster_Derivatization Derivatization cluster_Target Biological Target cluster_Interaction Key Interactions Precursor This compound N_Alkylation N-Alkylation Precursor->N_Alkylation N_Acylation N-Acylation Precursor->N_Acylation Kinase Kinase Active Site N_Alkylation->Kinase Introduces R group for hydrophobic pocket N_Acylation->Kinase Introduces R group for solvent front Hinge_Binding Hinge Binding (Pyridine) Kinase->Hinge_Binding Hydrophobic_Pocket Hydrophobic Pocket Interaction Kinase->Hydrophobic_Pocket Solvent_Front Solvent Front Interaction Kinase->Solvent_Front

Caption: Logic flow for designing kinase inhibitors from the precursor.

Conclusion and Future Outlook

This compound is a high-potential precursor for the synthesis of novel and diverse libraries of bioactive compounds. Its straightforward synthesis and the presence of two distinct functional handles for derivatization make it an attractive starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this privileged scaffold. Future work in this area will likely focus on the development of stereoselective syntheses of this precursor and its derivatives, as chirality often plays a critical role in biological activity. Furthermore, the application of high-throughput synthesis and screening methodologies will undoubtedly accelerate the discovery of new drug candidates derived from this versatile building block.

References

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High-throughput screening assays involving piperidine-pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Piperidine-Pyridine Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine-pyridine structural motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of clinically successful drugs.[1][2] These heterocyclic compounds possess versatile physicochemical properties, including modulated lipophilicity, metabolic stability, and the ability to form key hydrogen bonds, making them ideal candidates for targeting complex biological systems.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals on the design, implementation, and validation of high-throughput screening (HTS) assays tailored for compound libraries based on piperidine-pyridine scaffolds. We will delve into the technical nuances of assay selection, provide detailed, field-proven protocols for key methodologies, and discuss critical data analysis and quality control measures to ensure the identification of robust and meaningful hits.

The Piperidine-Pyridine Scaffold: A Privileged Structure in Drug Discovery

The prevalence of the piperidine ring in FDA-approved drugs is a testament to its utility in drug design.[2][4] Its conformational flexibility and basic nitrogen atom allow it to interact favorably with a multitude of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[1][5] When fused or linked to a pyridine ring, the resulting scaffold offers an expanded chemical space with unique electronic and steric properties.[6] This combination has led to the development of potent modulators for critical disease targets, particularly in oncology and neuroscience.[7][8][9]

The successful screening of libraries containing these scaffolds requires a nuanced understanding of their potential biological targets and the selection of appropriate assay technologies that can accurately report on their activity.

Caption: Common biological targets for piperidine-pyridine scaffolds.

Strategic Assay Selection for Piperidine-Pyridine Libraries

The choice of an HTS assay is dictated by the biological question being asked and the putative target class. For piperidine-pyridine libraries, which often target kinases and GPCRs, both biochemical and cell-based assays are highly relevant.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor). They are ideal for identifying direct binders and inhibitors. Homogeneous proximity assays like TR-FRET and AlphaLISA are particularly well-suited for HTS due to their sensitivity, robustness, and lack of wash steps.[10][11][12]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular pathway or function. They provide more physiologically relevant data, confirming that a compound can cross the cell membrane and exert its effect in a complex cellular environment. Reporter gene assays are a mainstay for screening GPCR modulators.[13][14][15]

The following sections provide detailed protocols for two workhorse assays in drug discovery, tailored for screening piperidine-pyridine libraries against a kinase and a GPCR target, respectively.

Protocol 1: Biochemical Screening for Kinase Inhibitors using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS, offering an excellent signal-to-background ratio by combining the low background of time-resolved fluorescence with the homogeneous nature of FRET.[10][16] This protocol describes a competitive binding assay to identify inhibitors of a hypothetical serine/threonine kinase.

Principle of the TR-FRET Kinase Assay

The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase's active site by a test compound. A long-lifetime Europium (Eu)-chelate-labeled antibody that recognizes a tag on the kinase serves as the FRET donor. The tracer, labeled with a suitable acceptor fluorophore, binds to the kinase's active site. When bound, the donor and acceptor are in close proximity, allowing for energy transfer and a high TR-FRET signal.[12] Inhibitors from the piperidine-pyridine library will compete with the tracer for binding, disrupting FRET and causing a decrease in the signal.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Activates Antagonist Piperidine-Pyridine Antagonist Antagonist->GPCR Blocks AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE Promoter pCREB->CRE Binds Luc Luciferase Gene CRE->Luc Drives Transcription Light Light Signal (Measured) Luc->Light

Caption: Simplified Gs-GPCR signaling pathway leading to luciferase expression.

Materials and Reagents
ReagentExample SupplierFinal Concentration
HEK293 CRE-Luc GPCR stable cell lineIn-house/Vendor5,000 cells/well
Cell Culture Medium (DMEM + 10% FBS)Gibco, ATCCN/A
Agonist (e.g., Isoproterenol)Sigma-AldrichEC₈₀ concentration
Piperidine-Pyridine LibraryIn-house/Vendor10 µM (primary screen)
Luciferase Assay Reagent (e.g., Bright-Glo)PromegaAs per manufacturer
384-well solid white plates, TC-treatedGreiner, CorningN/A
LuminometerTecan, BMG LabtechN/A

Expert Insight: Using a sub-maximal agonist concentration (EC₈₀) is crucial for an antagonist screen. This concentration provides a robust signal window while ensuring the assay remains sensitive enough to detect competitive antagonists.

Step-by-Step HTS Protocol
  • Cell Plating: Trypsinize and count the stable cells. Resuspend in culture medium to a density of 250,000 cells/mL. Dispense 20 µL per well into a 384-well white plate (5,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: The next day, add 50 nL of library compounds (10 mM in DMSO) and controls to the cell plates.

  • Pre-incubation: Incubate the plates for 30 minutes at 37°C to allow compounds to interact with the receptor.

  • Agonist Addition: Prepare an agonist solution in assay buffer at a concentration that will yield a final EC₈₀ in the well. Add 5 µL of this solution to all wells except the negative controls (which receive buffer only).

  • Final Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂. This period is required for gene transcription and translation to occur.

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.

  • Luciferase Signal Detection: Add 25 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Plate Reading: Incubate for 2-5 minutes at room temperature to stabilize the luminescent signal, then read on a luminometer.

Data Analysis and Quality Control
  • Data Normalization: The analysis is analogous to the TR-FRET assay. % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) Where RLU is Relative Light Units, the negative control is agonist-stimulated, and the positive control is non-stimulated or contains a known potent antagonist.

  • Assay Quality (Z'-factor): Calculate the Z'-factor using the RLU values from the positive and negative controls to ensure assay robustness. [17]3. Hit Triage and Counter-screens: Primary hits should be subjected to counter-screens to eliminate false positives. A common artifact in luciferase assays is direct inhibition of the luciferase enzyme itself. [18] * Luciferase Inhibition Counter-screen: Test hit compounds in a cell-free assay containing purified luciferase enzyme to identify direct inhibitors.

    • Cytotoxicity Assay: Use a viability assay (e.g., CellTiter-Glo) to ensure that the observed inhibition is not due to compound-induced cell death. [4]

Concluding Remarks

The piperidine-pyridine scaffold remains a highly valuable asset in the quest for novel therapeutics. A successful high-throughput screening campaign for libraries based on this scaffold hinges on a rational, target-driven approach to assay selection. The TR-FRET and luciferase reporter assays detailed here represent robust, scalable, and well-validated methodologies for interrogating two of the most important target classes for these compounds: kinases and GPCRs. By integrating rigorous quality control measures and a systematic approach to hit triage and validation, researchers can confidently identify high-quality lead compounds, accelerating the journey from initial screen to potential clinical candidate.

References

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  • Varma, D. P., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. ScienceDirect. [Link]

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  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Zhang, J. H., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]

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  • Abdelgawad, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Bakr, R. B., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. [Link]

  • Chen, Q. S., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

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  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. SciSpace. [Link]

  • Zahrt, A. F., et al. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

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  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Path from Bench to Bulk

Piperidin-4-yl(pyridin-2-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its unique structural motif, featuring both a piperidine and a pyridine ring linked by a carbinol, makes it a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas. While numerous methods exist for the laboratory-scale synthesis of this and structurally related compounds, the transition to large-scale production presents a distinct set of challenges. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the robust and scalable synthesis of this compound, with a focus on safety, efficiency, and product quality.

The synthesis of 4-substituted piperidines is a well-explored area of organic chemistry, with various methodologies developed to access this important heterocyclic scaffold.[1][2][3][4] Similarly, the formation of pyridyl carbinols has been achieved through several synthetic strategies.[5][6] However, the combination of these two moieties in a single molecule, and the subsequent need for a scalable and economically viable process, requires careful selection and optimization of the synthetic route.

Strategic Selection of a Scalable Synthetic Route

Several synthetic pathways can be envisioned for the construction of this compound. A common and effective approach involves a two-step sequence:

  • Formation of a Ketone Intermediate: This can be achieved through various coupling reactions.

  • Reduction of the Ketone: The resulting ketone is then reduced to the desired secondary alcohol.

A particularly attractive strategy for scale-up involves the Grignard reaction between a derivative of 2-bromopyridine and a suitable 4-substituted piperidine precursor, followed by reduction. This route is often favored due to the ready availability of starting materials and the generally high-yielding nature of the reactions. However, Grignard reactions are notoriously exothermic and sensitive to moisture and oxygen, necessitating stringent process controls, especially at larger scales.[7][8]

An alternative approach could involve the reaction of 2-pyridyllithium with a piperidine-4-carboxaldehyde derivative. While potentially high-yielding, this method often requires cryogenic temperatures and the use of expensive and hazardous organolithium reagents, making it less desirable for large-scale manufacturing.[9]

Considering these factors, this guide will focus on a Grignard-based approach, which, with careful planning and execution, can be a robust and scalable method for the synthesis of this compound.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification 2-Bromopyridine 2-Bromopyridine Grignard_Reagent 2-Pyridylmagnesium bromide 2-Bromopyridine->Grignard_Reagent 1. Mg, THF 2. Initiation Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Ketone_Intermediate Pyridin-2-yl(piperidin-4-yl)methanone Grignard_Reagent->Ketone_Intermediate Addition Piperidine-4-carboxaldehyde Piperidine-4-carboxaldehyde Piperidine-4-carboxaldehyde->Ketone_Intermediate Final_Product This compound Ketone_Intermediate->Final_Product Reduction Reducing_Agent NaBH4 Reducing_Agent->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Crystallization/Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Pyridin-2-yl(piperidin-4-yl)methanone (Ketone Intermediate)

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-piperidine-4-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Ice-water bath

Procedure:

  • Apparatus Setup and Inert Atmosphere: Assemble the reaction apparatus and flame-dry it under a stream of nitrogen to ensure anhydrous conditions.[7] Allow the apparatus to cool to room temperature under nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the reaction flask. Add a single crystal of iodine to activate the magnesium surface.[7]

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous THF. Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when a gentle reflux is observed, and the brown color of the iodine disappears. Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process, and an ice-water bath should be readily available to control the reaction temperature.[7][8] After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Addition of Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-protected ketone intermediate.

Part 2: Reduction of Pyridin-2-yl(piperidin-4-yl)methanone to this compound

Materials:

  • Crude N-Boc-protected ketone intermediate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolution and Cooling: Dissolve the crude N-Boc-protected ketone intermediate in methanol and cool the solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-protected this compound.

Part 3: Deprotection and Purification

The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). Subsequent purification of the final product can be achieved through crystallization or column chromatography.[10][11]

Scale-Up Considerations: Bridging the Gap from Milligrams to Kilograms

Transitioning a synthetic procedure from the laboratory bench to a pilot plant or manufacturing facility requires a thorough understanding of process safety, reaction kinetics, and engineering principles.

Safety First: Taming the Grignard Reaction

The Grignard reaction is a powerful tool in organic synthesis, but its exothermic nature and the flammability of the reagents and solvents demand strict safety protocols, especially at scale.[12]

  • Heat Management: The initiation of the Grignard reaction can be unpredictable and is often followed by a rapid release of heat.[8][13] On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The rate of addition of the alkyl halide (2-bromopyridine in this case) must be carefully controlled to manage the rate of heat generation.[14] Slower addition rates at the beginning of the reaction can help to establish a controlled exotherm.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with oxygen and moisture, which can both quench the reagent and create safety hazards.[7]

  • Solvent Selection: While THF is a common solvent for Grignard reactions, its relatively low boiling point can be a concern at scale. Alternative higher-boiling ethers may be considered, but their impact on reaction kinetics and solubility must be evaluated.

Process Optimization for Efficiency and Quality
  • Reaction Monitoring: Real-time monitoring of the reaction is crucial for process control and optimization. Techniques such as in-situ infrared (IR) spectroscopy or reaction calorimetry can provide valuable data on reaction progress, heat flow, and potential deviations from the expected profile.[15]

  • Impurity Profile: Understanding the impurity profile of the starting materials and intermediates is critical for controlling the quality of the final product. Potential side reactions in the Grignard step, such as Wurtz coupling, can lead to the formation of byproducts that may be difficult to remove.[9]

  • Purification Strategy: The choice of purification method will depend on the physical properties of the final product and the nature of the impurities. Crystallization is often preferred at scale due to its efficiency and cost-effectiveness.[10] However, if the product is an oil or difficult to crystallize, chromatographic purification may be necessary, which can be more challenging and expensive to scale up.

Logical Relationships in Process Optimization

Process Optimization Process_Understanding Process Understanding Parameter_Screening Parameter Screening Process_Understanding->Parameter_Screening Identifies Critical Process Parameters (CPPs) Optimization Optimization Parameter_Screening->Optimization Determines Optimal Operating Ranges Control_Strategy Control Strategy Optimization->Control_Strategy Defines Setpoints and Acceptable Ranges Scale_Up Scale-Up Control_Strategy->Scale_Up Ensures Robust and Reproducible Manufacturing

Caption: Logical flow for process optimization and scale-up.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Scale-Up TargetKey Considerations for Scale-Up
Yield (Overall) 60-75%>70%Minimizing side reactions, optimizing work-up procedures.
Purity (Final Product) >98% (by HPLC)>99.0% (by HPLC)Effective purification strategy, control of impurities.
Reaction Time (Grignard) 2-3 hours4-6 hoursControlled addition rate, efficient heat transfer.
Reaction Time (Reduction) 1-2 hours2-4 hoursMonitoring reaction completion, safe quenching.
Solvent Volume ~10-20 mL/g~5-10 L/kgProcess intensification, solvent recovery and recycling.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, ensuring the quality of intermediates, and confirming the purity and identity of the final product.[16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the starting materials, intermediates, and the final product. It is also a key tool for monitoring reaction progress and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized compounds. ¹H and ¹³C NMR are essential for verifying the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and to monitor the disappearance of starting materials and the appearance of products.

Conclusion: A Roadmap for Successful Scale-Up

The successful scale-up of the synthesis of this compound is a multifaceted endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting a robust synthetic route, meticulously optimizing reaction conditions, and implementing stringent process controls, researchers and drug development professionals can navigate the challenges of scaling up this important chemical intermediate. This guide provides a foundational framework for developing a safe, efficient, and reproducible manufacturing process, ultimately enabling the production of high-quality material for further research and development.

References

  • DCHAS.org. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. (2022-02-19). [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • ResearchGate. Safety aspects of the process control of Grignard reactions. (2025-08-09). [Link]

  • Semantic Scholar. Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (2007-04-21). [Link]

  • RSC Publishing. Mild general synthesis of 4-substituted piperidines. [Link]

  • McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • DTIC. Piperidine Synthesis. (2025-06-04). [Link]

  • PubMed. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024-05-17). [Link]

  • PrepChem.com. Synthesis of 2-pyridyl phenyl carbinol. [Link]

  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12). [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025-08-06). [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). [Link]

  • ResearchGate. Mild general synthesis of 4-substituted piperidines. (2025-08-06). [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (2023-06-22). [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • ResearchGate. How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl). (2023-01-25). [Link]

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • Google Patents.
  • PubMed Central. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2025-08-06). [Link]

  • ResearchGate. (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. (2014-11-21). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]

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  • PubMed. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020-07-03). [Link]

  • YouTube. METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017-05-03). [Link]

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  • Organic Chemistry Portal. Pyridine synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidin-4-YL(pyridin-2-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.

I. Overview of the Synthetic Strategy

The most common and logical approach to synthesizing this compound involves a Grignard reaction. This strategy hinges on the nucleophilic addition of a 2-pyridyl Grignard reagent to a 4-formylpiperidine derivative. The key challenge in this synthesis, often referred to as the "2-pyridyl problem," is the capricious nature of 2-pyridyl organometallic nucleophiles, which can be prone to side reactions and instability.[1][2]

This guide will focus on a two-part synthesis:

  • Preparation of a suitable N-protected 4-formylpiperidine.

  • Formation of the 2-pyridyl Grignard reagent and its subsequent reaction with the protected piperidine aldehyde.

Proper N-protection of the piperidine is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.[3] The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under the reaction conditions and its relatively straightforward removal.[3]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: The Grignard reaction fails to initiate or proceeds with very low conversion.

Possible Causes:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[4] Any trace of moisture in the glassware, solvents, or starting materials will quench the reagent.

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[4]

  • Unreactive Halide: The reactivity of the organic halide is critical. While 2-bromopyridine is commonly used, its purity and the presence of inhibitors can affect the reaction.[4]

Solutions & Recommendations:

  • Rigorous Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Use freshly opened anhydrous solvents or solvents that have been appropriately dried and stored over molecular sieves.

  • Magnesium Activation:

    • Mechanically crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[4]

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask as activating agents.[4][5] The disappearance of the iodine color is an indicator of activation.

  • Initiation Techniques:

    • Add a small portion of the 2-bromopyridine solution and stir vigorously.

    • Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[4] Once initiated, the reaction is exothermic and should be self-sustaining.

Q2: The yield of this compound is consistently low.

Possible Causes:

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can couple with the starting halide (2-bromopyridine) to form 2,2'-bipyridine.

    • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[4][6]

  • Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent is not accurately known, it can lead to incorrect stoichiometry.[4]

  • Suboptimal Reaction Temperature: Temperature can influence the rates of competing side reactions.[7]

Solutions & Recommendations:

  • Optimize Reaction Conditions:

    • Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

    • Temperature Control: Maintain a low temperature during the addition and allow the reaction to slowly warm to room temperature. Experiment with different temperature profiles to find the optimal conditions.

  • Titrate the Grignard Reagent: Before adding the aldehyde, determine the molarity of your Grignard reagent. A common method is titration with a standard solution of iodine.[8]

  • Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reaction conditions) can suppress enolization and improve the yield of the desired alcohol.

Q3: The final product is difficult to purify and contains significant impurities.

Possible Causes:

  • Formation of 2,2'-bipyridine: This common byproduct can be difficult to separate from the desired product.

  • Incomplete Reaction: Unreacted starting materials (aldehyde and 2-bromopyridine) can contaminate the crude product.

  • Formation of Magnesium Salts: The workup procedure can lead to the formation of magnesium salts that can complicate extraction and purification.

Solutions & Recommendations:

  • Careful Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. This helps to break up the magnesium alkoxide and minimize the formation of emulsions.

    • Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the piperidine ring?

The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of the Grignard reaction and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) that are unlikely to affect the final product.[3] Other options include the benzyloxycarbonyl (Cbz) group[9] and the benzyl (Bn) group, although the latter requires harsher deprotection conditions (e.g., catalytic hydrogenation)[10].

Q2: Can I use 2-chloropyridine instead of 2-bromopyridine to prepare the Grignard reagent?

While it is possible, 2-bromopyridine is generally more reactive and reliable for Grignard reagent formation.[4] The carbon-bromine bond is weaker than the carbon-chlorine bond, making oxidative insertion of magnesium easier. If using 2-chloropyridine, you may need more vigorous activation of the magnesium and potentially higher reaction temperatures.

Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

A color change to grayish-brown is typical for Grignard reagent formation. However, a very dark brown or black color could indicate decomposition or side reactions, such as Wurtz coupling.[4] This can be caused by impurities in the magnesium or the halide, or by overheating. If the reaction becomes too dark, it is advisable to start over with fresh reagents and better temperature control.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting aldehyde on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the alcohol product) indicate that the reaction is proceeding.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-formylpiperidine

This protocol involves the oxidation of N-Boc-4-piperidinemethanol.

Materials:

  • N-Boc-4-piperidinemethanol

  • Oxalyl chloride[11]

  • Dimethyl sulfoxide (DMSO)[11]

  • Triethylamine[11]

  • Dichloromethane (DCM), anhydrous[11]

Procedure (Swern Oxidation):

  • Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.[11]

  • Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.[11]

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromopyridine

  • N-Boc-4-formylpiperidine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a small amount of a solution of 2-bromopyridine (1.1 eq) in anhydrous THF.

    • If the reaction does not start, gently warm the flask. Once initiated, a color change and gentle reflux should be observed.

    • Add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF dropwise.[5]

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product (N-Boc protected) can be purified by column chromatography.

  • Deprotection (if required):

    • Dissolve the purified N-Boc protected product in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

    • Stir at room temperature until TLC analysis shows complete deprotection.

    • Concentrate the mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) before extracting the final product.

V. Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_product Product & Purification 2-Bromopyridine 2-Bromopyridine Grignard_Formation Formation of 2-Pyridylmagnesium Bromide 2-Bromopyridine->Grignard_Formation N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine Grignard_Addition Nucleophilic Addition N-Boc-4-formylpiperidine->Grignard_Addition Magnesium Magnesium Magnesium->Grignard_Formation Grignard_Formation->Grignard_Addition Intermediate N-Boc-Piperidin-4-YL (pyridin-2-YL)methanol Grignard_Addition->Intermediate Purification Column Chromatography Intermediate->Purification Final_Product Piperidin-4-YL (pyridin-2-YL)methanol Deprotection Acidic Deprotection Purification->Deprotection Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Grignard Grignard Reaction Issue? Start->Check_Grignard Check_Side_Reactions Side Reactions Prevalent? Start->Check_Side_Reactions Check_Purification Purification/Workup Loss? Start->Check_Purification Grignard_No_Initiation No Reaction Initiation - Activate Mg (Iodine) - Ensure Anhydrous Conditions Check_Grignard->Grignard_No_Initiation Yes Grignard_Low_Conversion Low Conversion - Titrate Grignard Reagent - Check Reagent Purity Check_Grignard->Grignard_Low_Conversion Yes Side_Wurtz Wurtz Coupling (2,2'-bipyridine) - Slow Addition of Halide Check_Side_Reactions->Side_Wurtz Yes Side_Enolization Aldehyde Enolization - Lower Reaction Temperature - Use Luche Conditions (CeCl3) Check_Side_Reactions->Side_Enolization Yes Purification_Emulsion Emulsion during Workup - Use Sat. NH4Cl Quench - Add Brine Check_Purification->Purification_Emulsion Yes Purification_Column Poor Separation - Optimize Chromatography Solvent System Check_Purification->Purification_Column Yes

Caption: Decision tree for troubleshooting low product yield.

VI. Quantitative Data Summary

ParameterRecommendationRationale
Mg : 2-Bromopyridine Ratio 1.2 : 1.1A slight excess of Mg ensures full consumption of the halide.
Grignard : Aldehyde Ratio 1.1 : 1.0A small excess of the Grignard reagent accounts for any quenching and drives the reaction to completion.
Reaction Temperature -78 °C to 0 °C for additionMinimizes side reactions like enolization and Wurtz coupling.[8]
Solvent Anhydrous THFEthereal solvents are essential for stabilizing the Grignard reagent.[12]

References

  • Preparation of 2-bromopyridine. PrepChem.com. [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • A Synthetic Method of 2-Bromopyridine. LookChem. [Link]

  • 2-Bromopyridine. Wikipedia. [Link]

  • Production of n-benzyl-4-formylpiperidine.
  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Troubleshooting my grignard reactions. Reddit. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters - ACS Publications. [Link]

  • How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC - PubMed Central. [Link]

  • Tosylation of Alcohols with Pyridine. Reddit. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Method of producing pyridine ethanol derivative.
  • FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses Procedure. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

  • Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. PubChem. [Link]

Sources

Technical Support Center: Purification of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Piperidin-4-YL(pyridin-2-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this polar, basic molecule. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly challenging to purify?

The purification difficulties arise from a combination of its structural features:

  • High Polarity: The presence of a hydroxyl (-OH) group, along with two nitrogen-containing heterocyclic rings, makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents.[1]

  • Dual Basic Centers: The molecule contains two basic nitrogen atoms: the piperidine nitrogen (aliphatic amine, more basic) and the pyridine nitrogen (aromatic amine, less basic). These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, often resulting in significant peak tailing, streaking, or even irreversible adsorption during column chromatography.[1][2]

  • Hygroscopic Nature: Like many polar amines and pyridines, this compound is prone to absorbing atmospheric moisture, which can complicate analysis and handling.[3]

  • High Solubility in Water: Its polarity makes it soluble in water, which can lead to challenges during aqueous workups and extractions, sometimes requiring salting out or multiple extractions with organic solvents.

Q2: What are the most common impurities I should expect?

Expected impurities largely depend on the synthetic route. However, they typically fall into these categories:

Impurity TypeCommon ExamplesSource / Reason
Starting Materials 2-bromopyridine, 4-formylpiperidine derivatives, etc.Incomplete reaction
Reaction By-products Over-reduced or oxidized species, products of side reactions.Non-specific reagents, harsh reaction conditions
Reagents/Solvents Pyridine (if used as solvent/base), triethylamine, residual THF, DCM, Methanol.Incomplete removal during workup
Degradation Products Products from decomposition on silica gel or exposure to air/light.Instability of the compound under certain conditions.[4]
Q3: Which primary purification technique is recommended for this compound?

There is no single "best" method; the choice depends on the scale of the synthesis and the required final purity.

  • For small to medium scales (mg to g) , flash column chromatography is often the most versatile technique, provided the conditions are optimized to mitigate the challenges mentioned in Q1.

  • For larger scales (multi-gram to kg) or for achieving very high purity, crystallization (potentially of a salt form) is often more efficient and economical.

A multi-step approach combining an optimized aqueous workup, column chromatography, and a final crystallization step is frequently the most effective strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: Severe Tailing and Poor Recovery in Silica Gel Chromatography

Question: My compound streaks badly on a silica TLC plate and gives a broad, tailing peak during column chromatography, resulting in mixed fractions and low yield. Why is this happening and how can I fix it?

Answer: This is a classic issue for basic compounds on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to the basic nitrogen atoms of your molecule.

Solutions & Protocol:

  • Use a Basic Modifier in the Eluent: Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide solution to your mobile phase.[2] TEA is often preferred as it is more volatile and easier to remove.

    dot graph TD { A[Crude Product] --> B{Prepare Slurry inMinimal DCM}; B --> C[Load onto Silica ColumnPre-equilibrated with Mobile Phase]; C --> D{Elute with Gradient(e.g., 0-10% MeOH in DCM)+ 1% Triethylamine}; D --> E[Collect Fractions]; E --> F{Analyze Fractions by TLC}; F --> G[Combine Pure Fractions& Evaporate]; style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368 style F fill:#FBBC05,stroke:#202124,fontcolor:#202124 style G fill:#34A853,stroke:#202124,fontcolor:#FFFFFF }

    Caption: Workflow for chromatography with a basic modifier.

  • Switch to a Different Stationary Phase: If modifying the eluent is insufficient, consider a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[5] Start with neutral alumina and a solvent system like Ethyl Acetate/Hexanes or DCM/Methanol.

    • Amino-functionalized Silica: This is an excellent but more expensive option specifically designed to minimize interactions with basic analytes.[6]

  • Consider Reversed-Phase (RP) Chromatography: For highly polar compounds, RP-HPLC can be effective.[1] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape).

Problem 2: Difficulty Removing Pyridine-based Starting Materials or Reagents

Question: My NMR spectrum shows residual pyridine, which co-elutes with my product. How can I remove it effectively?

Answer: Pyridine is a common reagent and solvent that can be tenacious. An extractive workup specifically targeting its basicity is highly effective.

Solutions & Protocol:

  • Dilute Acid Wash: This method protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed in the aqueous layer. Caution: Your product is also basic and may be protonated. Use a mild, dilute acid and check the pH to avoid extracting your product.

    • Protocol: After the reaction, remove the bulk of the pyridine under reduced pressure. Dissolve the residue in an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer 2-3 times with dilute (e.g., 1M) HCl or 5-10% aqueous citric acid.[7] Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine.

  • Copper(II) Sulfate Wash: This is a milder alternative for acid-sensitive compounds. Pyridine forms a water-soluble coordination complex with copper ions, which is extracted into the aqueous phase.[7][8]

    • Protocol: Dissolve the crude product in an organic solvent. Wash the organic layer with a 10-15% aqueous CuSO₄ solution. The aqueous layer will turn a deep blue as it complexes with the pyridine. Repeat until the color change is no longer observed.

    dot graph TD { subgraph "Workup" A[Crude Reaction Mixture] --> B{Dissolve inEthyl Acetate}; B --> C{Wash with 10%aq. CuSO₄ Solution}; C --> D{Separate Layers}; D --> E[Aqueous Layer(Deep Blue, containsPyridine-Cu Complex)]; D --> F[Organic Layer]; end subgraph "Purification" F --> G{Dry with Na₂SO₄,Filter, & Concentrate}; G --> H[Proceed toChromatography orCrystallization]; end style C fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#202124,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,fontcolor:#FFFFFF }

    Caption: Extractive workup using copper sulfate.

Problem 3: The Compound "Oils Out" or Fails to Crystallize

Question: After chromatography, my product is a persistent oil or a gummy solid. I've tried several solvents for crystallization without success. What should I do?

Answer: "Oiling out" is common for polar compounds that are highly soluble in the crystallization solvent or when impurities are present that inhibit lattice formation.

Solutions & Protocol:

  • Rigorous Solvent Removal: Ensure all residual solvents from chromatography (e.g., DCM, TEA, Methanol) are completely removed. Co-evaporation with toluene or dichloromethane under high vacuum can help remove trace amounts of less volatile solvents.[8]

  • Systematic Solvent Screening:

    • Protocol: Dissolve a small amount of the purified oil (~10-20 mg) in a minimal amount of a good solvent (e.g., methanol, dichloromethane). In separate vials, add anti-solvents of varying polarity (e.g., hexanes, diethyl ether, ethyl acetate, water) dropwise until turbidity persists. Allow the vials to stand undisturbed. Good single solvents to try include ethanol, isopropanol, and acetonitrile.[9]

  • Salt Formation: Converting the free base to a salt can significantly improve its crystallinity. The resulting ionic interactions lead to a more ordered crystal lattice.

    • Protocol: Dissolve the purified free base in a suitable solvent like methanol or diethyl ether. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid in ethanol) dropwise. The salt will often precipitate directly or crystallize upon cooling or addition of an anti-solvent.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine Modifier
  • Preparation:

    • Select a primary solvent system based on TLC analysis (e.g., 5% Methanol in Dichloromethane) that gives your product an Rf of ~0.3.

    • Prepare the mobile phase by adding 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing:

    • Dry-pack or wet-pack a silica gel column with the prepared mobile phase.

    • Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Begin elution with the prepared mobile phase. A gradient elution (e.g., starting from 2% MeOH/DCM + 1% TEA and gradually increasing to 10% MeOH/DCM + 1% TEA) can be very effective for separating closely related impurities.

  • Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with dichloromethane may be necessary to remove all traces of TEA.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
  • Dissolution: In a clean flask, dissolve the impure solid or oil in the minimum required amount of a hot "good" solvent (e.g., methanol or isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (an "anti-solvent" like hexanes or diethyl ether) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Karsten, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. IUCrData, 3(1). [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]

  • Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • IT Medical Team. (2022). Laboratory Techniques of Purification and Isolation. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4153. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Piperidin-4-YL(pyridin-2-YL)methanol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Piperidin-4-YL(pyridin-2-YL)methanol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experiments. This compound, a molecule with both basic nitrogen centers (piperidine and pyridine rings) and a polar hydroxyl group, often exhibits poor aqueous solubility at physiological pH, leading to potential experimental artifacts such as precipitation, inaccurate concentration measurements, and inconsistent results.[1][2]

This guide provides a structured, question-and-answer approach to troubleshoot and overcome these solubility issues. We will delve into the scientific principles behind various solubilization strategies and offer detailed, step-by-step protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. What is the primary cause of this?

Answer: This is a classic case of "kinetic" versus "thermodynamic" solubility and is a common challenge with compounds that are highly soluble in organic solvents like Dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions.[2][3]

  • The "Why": You have created a supersaturated solution. Your compound is readily soluble in 100% DMSO, allowing you to create a concentrated stock solution.[4] However, when you dilute this stock into your aqueous assay buffer, the solvent environment abruptly changes from organic to predominantly aqueous. The aqueous buffer has a much lower capacity to dissolve the compound, causing it to crash out of solution as a precipitate.[5]

  • Immediate Troubleshooting Steps:

    • Visual Confirmation: Centrifuge a sample of your final diluted solution. A visible pellet confirms precipitation.

    • Concentration Check: Measure the concentration of your compound in the supernatant after centrifugation. This will give you its actual kinetic solubility in your specific assay buffer, which is likely much lower than your target concentration.[6]

    • Reduce Final DMSO Concentration: While counterintuitive, high final concentrations of DMSO can sometimes cause compounds to precipitate. It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5%, and consistent across all experiments.[7][8][9] Many cell lines can tolerate up to 1% DMSO, but this should be experimentally verified.[8]

Q2: What is the first and most fundamental strategy I should try to improve the solubility of this basic compound?

Answer: For a basic compound like this compound, the most direct and effective initial strategy is pH adjustment .[][11]

  • The "Why": The piperidine and pyridine moieties in your compound are basic and can be protonated. By lowering the pH of your buffer, you increase the concentration of protons (H+), which then protonate the nitrogen atoms on your molecule. This creates a positively charged species, which is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[12][13]

  • Key Consideration: The solubility will be greatest at a pH well below the pKa of the basic functional groups.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Create a range of buffers with pH values from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Compound Addition: Add an excess of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[3]

  • Separation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.

Parameter Description Expected Outcome for a Basic Compound
pH Range 4.0 - 8.0Solubility will be highest at lower pH values.
Equilibration Time 24 hoursEnsures thermodynamic equilibrium is reached.
Analysis Method HPLC-UVProvides accurate quantification of the dissolved compound.

Caution: Ensure the selected pH is compatible with your assay system (e.g., enzyme activity, cell viability). A significant deviation from physiological pH (~7.4) can compromise the biological relevance of your results.

Q3: Adjusting pH is not feasible for my cell-based assay. What other formulation strategies can I employ?

Answer: When pH modification is not an option, using formulation excipients like co-solvents or cyclodextrins are powerful alternatives.[14]

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly soluble compounds.[4][15] They work by reducing the polarity of the aqueous solvent system.[]

  • Common Co-solvents for In Vitro Assays:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Glycerin

Workflow for Co-solvent Screening

G A Prepare 10 mg/mL stock of Compound in pure Co-solvent (e.g., PEG 400) B Serially dilute stock into aqueous assay buffer A->B Step 1 C Visually inspect for precipitation at each dilution step B->C Step 2 D Determine max tolerated co-solvent % that keeps compound soluble at target concentration C->D Step 3 E Validate: Run vehicle control with max % co-solvent to check for assay interference D->E Step 4

Caption: Workflow for selecting a suitable co-solvent.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[17][18][19]

  • Commonly Used Cyclodextrins:

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

These modified cyclodextrins are generally preferred in pharmaceutical applications due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[16][20]

Experimental Protocol: Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 20-40% w/v).

  • Add Compound: Add the this compound (either as a solid or from a minimal volume of organic stock) to the cyclodextrin solution.

  • Complexation: Vortex and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. Gentle heating may also be applied if the compound is stable.

  • Dilution: This concentrated formulation can then be diluted into the final assay medium.

  • Validation: Always run a parallel control with the cyclodextrin vehicle alone to ensure it does not interfere with your assay readout.[21]

Q4: I'm observing inconsistent results in my assays even when I don't see visible precipitation. Could solubility still be the issue?

Answer: Absolutely. The absence of visible precipitation does not guarantee that your compound is fully dissolved and monomeric. You could be dealing with the formation of sub-visible aggregates.

  • The "Why": Poorly soluble compounds have a tendency to self-associate in aqueous solutions, forming small aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to inconsistent and often artifactual results.[1] This is a particularly notorious issue in high-throughput screening (HTS).

Troubleshooting Aggregate Formation:

  • Include Detergents: Add a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer.[22] Detergents can help break up aggregates and prevent their formation. This is a common strategy in biochemical assays but may not be suitable for cell-based assays due to potential cytotoxicity.[22]

  • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly measure the presence of aggregates in your solution.

  • Kinetic Solubility Measurement: Perform a kinetic solubility assay, which mimics the dilution from a DMSO stock into buffer, to understand the concentration at which your compound begins to precipitate or aggregate under your exact experimental conditions.[3][6]

Decision Tree for Troubleshooting Solubility Issues

G cluster_0 A Precipitation Observed? B Is pH adjustment compatible with assay? A->B Yes H No visible precipitation, but results are inconsistent A->H No C Adjust buffer pH to acidic range (e.g., 5-6.5) B->C Yes F Explore Co-solvents (PEG 400, PG) or Cyclodextrins (HP-β-CD) B->F No D Problem Solved? C->D E Proceed with Experiment D->E Yes D->F No G Validate vehicle for assay interference F->G G->D I Suspect Aggregation H->I J Add low % non-ionic detergent (e.g., 0.01% Tween-20) (Biochemical Assays Only) I->J K Determine Kinetic Solubility to define upper concentration limit I->K J->D K->E

Caption: A decision-making workflow for addressing solubility problems.

Best Practices for Stock Solution Preparation

To ensure consistency and prevent issues before they start, adhere to these best practices for preparing and handling your compound stock solutions.

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or other appropriate organic solvents to prepare your initial stock.[23]

  • Accurate Weighing and Calculation: Use a calibrated analytical balance and volumetric flasks for preparing stock solutions to ensure the concentration is accurate.[24]

  • Storage: Store stock solutions in appropriate containers (e.g., amber vials to protect from light) at -20°C or -80°C to minimize degradation and solvent evaporation.[23]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.

  • Sonication: If the compound is difficult to dissolve initially in the organic solvent, gentle warming or sonication can be applied. Ensure the compound is heat-stable before applying heat.

By systematically applying these troubleshooting strategies and adhering to best practices, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate, reliable, and reproducible experimental outcomes.

References
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Polycyclic Amine Compounds.
  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • National Institutes of Health (NIH). (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • WuXi AppTec DMPK. (2024).
  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • YouTube. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Drug Discovery Today. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • BOC Sciences. (n.d.).
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • Reddit. (2022). How to tackle compound solubility issue.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Bitesize Bio. (2025).
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.

Sources

Technical Support Center: Troubleshooting Inconsistent NMR Spectra of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Piperidin-4-YL(pyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter inconsistencies in their Nuclear Magnetic Resonance (NMR) spectra for this compound. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Part 1: Foundational Checks - Your First Line of Defense

Before delving into complex chemical phenomena, it's crucial to rule out common sources of error in NMR sample preparation and data acquisition.

FAQ 1: My baseline is noisy and my peaks are broad. What should I check first?

Answer: Poor signal-to-noise and broad peaks are often symptomatic of issues with sample preparation or the NMR instrument itself.[1] Before considering complex chemical explanations, systematically verify the following:

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2][3][4] Overly concentrated samples can lead to increased viscosity and peak broadening.[1][2] Conversely, very dilute samples will require significantly more scans to achieve an adequate signal-to-noise ratio.

  • Sample Homogeneity: Ensure your compound is fully dissolved.[4] Solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines and a spectrum that cannot be properly shimmed.[5] If you observe any undissolved material, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3][5]

  • NMR Tube Quality: Use high-quality NMR tubes that are clean and free from scratches or cracks.[2][5] Low-quality or damaged tubes can negatively impact the magnetic field homogeneity and make shimming difficult.[5]

  • Shimming: The magnetic field must be homogenous across your sample. Poor shimming is a common cause of broad peaks.[1] If you are not an experienced NMR user, seek assistance from your facility manager to ensure the instrument is properly shimmed for your sample.

Part 2: Common Artifacts and Contaminants

Once the foundational aspects are secure, the next step is to identify and address signals that do not belong to your compound of interest.

FAQ 2: I see unexpected peaks in my spectrum, including a broad singlet that disappears upon D₂O shake. What are these?

Answer: The presence of unexpected peaks often points to residual solvents or water contamination.

  • Water Contamination: A broad singlet that disappears after shaking the NMR tube with a drop of deuterium oxide (D₂O) is characteristic of the H₂O/HOD signal.[1] Deuterated solvents are often hygroscopic and can absorb moisture from the air.[1] To minimize water contamination, use freshly opened solvents or store them over molecular sieves.

  • Residual Solvents: Peaks from solvents used during the synthesis or purification of your compound (e.g., ethyl acetate, dichloromethane, hexane) are also common.[1] Ensure your sample is thoroughly dried under high vacuum before preparing your NMR sample. A comprehensive list of chemical shifts for common laboratory solvents in various deuterated solvents can be found in publications by Gottlieb, Kotlyar, and Nudelman.

Common Contaminant Typical ¹H Chemical Shift Range (ppm) Appearance
Water (H₂O/HOD)1.5-4.8 (depending on solvent and temperature)Broad singlet
Acetone~2.17 (in CDCl₃)Singlet
Dichloromethane~5.32 (in CDCl₃)Singlet
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q) (in CDCl₃)Triplet, Singlet, Quartet
Hexane~0.88 (t), ~1.26 (m) (in CDCl₃)Triplet, Multiplet

Part 3: Molecule-Specific Challenges with this compound

The structure of this compound, containing two nitrogenous rings and a hydroxyl group, presents several opportunities for complex NMR behavior.

FAQ 3: The chemical shifts of my compound's protons seem to vary between samples, even when using the same solvent. Why is this happening?

Answer: The chemical shifts of protons in this compound can be highly sensitive to the microenvironment, particularly the pH of the solution. Both the piperidine and pyridine nitrogen atoms are basic and can be protonated by trace amounts of acid.

  • pH Effects: The protonation state of the nitrogen atoms significantly alters the electron density of the entire molecule, leading to changes in the chemical shifts of nearby protons.[6][7][8] Inconsistent amounts of acidic impurities (e.g., from residual solvents or the compound itself) can lead to variable protonation states and thus, inconsistent spectra.[6][7][8]

Troubleshooting Protocol for pH Effects:

  • Sample Preparation: Prepare a fresh NMR sample in a high-purity deuterated solvent.

  • Acid/Base Addition: Acquire a spectrum. Then, add a very small, precisely measured amount of a dilute acid (e.g., trifluoroacetic acid-d) to the NMR tube, mix thoroughly, and re-acquire the spectrum. Observe any changes in chemical shifts. Subsequently, neutralize the sample with a small amount of a dilute base (e.g., triethylamine) and acquire a third spectrum.

  • Analysis: Consistent and predictable changes in chemical shifts upon the addition of acid and base confirm the pH sensitivity of your compound. For reproducible spectra, consider buffering your NMR sample, although this can introduce additional peaks.

FAQ 4: I am observing more signals than expected, or some of my peaks are unusually broad. What could be the cause?

Answer: This phenomenon can arise from dynamic processes occurring on the NMR timescale, such as the presence of conformational isomers (rotamers) or tautomers.

  • Conformational Isomers (Rotamers): The piperidine ring exists in a chair conformation. The substituent at the 4-position can be either axial or equatorial. If the rate of ring flipping between these two conformations is slow on the NMR timescale, you may observe separate sets of signals for each conformer.[9][10] Similarly, rotation around the bond connecting the piperidine and methanol groups, or the methanol and pyridine groups, could be restricted, leading to distinct rotamers.[11]

    Experimental Workflow to Investigate Rotamers:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If rotamers are present, you will observe changes in the spectrum as the temperature changes. At higher temperatures, the rate of interconversion between conformers increases, which can lead to the coalescence of the separate signals into a single, averaged signal.[12][13]

    • 2D NMR (EXSY): A 2D Exchange Spectroscopy (EXSY) experiment can confirm that the different sets of signals are from species that are exchanging with each other.

  • Tautomerism: The pyridin-2-yl methanol moiety can potentially exist in equilibrium with its pyridone tautomer, although for 2-hydroxymethylpyridine, the alcohol form is generally favored.[14][15] However, factors like solvent and temperature can influence this equilibrium. If both tautomers are present in significant quantities and interconvert slowly, you may see two sets of signals. If the interconversion is at an intermediate rate, you will observe broad peaks.[16]

Logical Relationship Diagram for Troubleshooting Inconsistent Spectra:

Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent NMR spectra of this compound.

FAQ 5: How does my choice of deuterated solvent affect the spectrum?

Answer: The choice of deuterated solvent can have a profound impact on the NMR spectrum of this compound due to varying abilities to form hydrogen bonds and interact with the aromatic pyridine ring.[12][17]

  • Solvent Effects on Chemical Shifts:

    • Non-polar solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intramolecular hydrogen bonding between the hydroxyl proton and one of the nitrogen atoms is more likely to be observed. Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which can be useful for resolving overlapping signals.[17]

    • Polar, protic solvents (e.g., CD₃OD, D₂O): In these solvents, the hydroxyl and piperidine N-H protons will rapidly exchange with the deuterium of the solvent, causing these signals to broaden or disappear. Intermolecular hydrogen bonding with the solvent will dominate, leading to different chemical shifts compared to non-polar solvents.

    • Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are good hydrogen bond acceptors and will interact with the hydroxyl and N-H protons, influencing their chemical shifts.

Experimental Protocol for Investigating Solvent Effects:

  • Sample Preparation: Prepare samples of your compound in a range of deuterated solvents with different properties (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, and CD₃OD). Ensure the concentration is consistent across all samples.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra, paying close attention to changes in chemical shifts and the appearance or disappearance of exchangeable protons (OH and NH). This can provide valuable structural information and help in assigning protons.

Experimental Workflow for Resolving Overlapping Signals:

Overlapping_Signals Start Overlapping Signals in Spectrum ChangeSolvent Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) Start->ChangeSolvent VT_NMR Variable Temperature NMR Start->VT_NMR ShiftReagent Add Shift Reagent (Lanthanide Complexes) Start->ShiftReagent HigherField Use Higher Field NMR Start->HigherField Resolved Signals Resolved ChangeSolvent->Resolved VT_NMR->Resolved ShiftReagent->Resolved HigherField->Resolved

Caption: Strategies for resolving overlapping signals in the NMR spectrum.

By systematically working through these troubleshooting steps, from foundational checks to molecule-specific chemical phenomena, researchers can gain a clearer understanding of their NMR data and ensure the acquisition of consistent and reliable spectra for this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the challenges you face in the lab. This guide is dedicated to one of the most persistent issues in reversed-phase HPLC: peak tailing with basic compounds, specifically those containing the piperidine moiety. We will explore the root causes of this phenomenon and provide systematic, field-proven strategies to achieve symmetrical, reproducible peaks.

Frequently Asked Questions (FAQs)
Q1: Why do my peaks for piperidine-containing compounds consistently show tailing?

Peak tailing for basic compounds like piperidine is primarily caused by secondary ionic interactions between the analyte and the stationary phase.[1] Here's the underlying mechanism:

  • Analyte State: The piperidine nitrogen is basic. In typical reversed-phase mobile phases (pH 3-7), this nitrogen atom readily accepts a proton, becoming positively charged (a piperidinium cation).

  • Stationary Phase State: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[2] These silanols are acidic (pKa ~3.8-4.2) and, at a mobile phase pH above 4, they become deprotonated and carry a negative charge (SiO⁻).[3]

  • The Interaction: The positively charged piperidine analyte is strongly attracted to these negatively charged silanol sites.[1] This creates a secondary, ion-exchange retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[4] Because this interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[2]

G cluster_Analyte Piperidine Analyte (Protonated) cluster_StationaryPhase Silica Stationary Phase (Deprotonated) cluster_Result Adverse Outcome Piperidine R-Pip-H⁺ Silanol Si-O⁻ Piperidine->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Q2: What is the very first thing I should check if all my peaks, not just my piperidine analyte, are tailing?

If all peaks in the chromatogram are tailing, the issue is likely systemic rather than specific to analyte-column interactions. Before modifying the chemistry, investigate these physical and instrumental causes:[1]

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample band, causing tailing for all compounds.[1] Try reversing and flushing the column (if the manufacturer permits) or, more definitively, replace it with a new column of the same type to see if the problem resolves.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with too large an inner diameter or from poorly made connections) can cause peak broadening and tailing, especially for early-eluting peaks.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[5] To diagnose this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are likely overloading the column.[5]

Troubleshooting Guide: A Systematic Approach

If you've ruled out the universal issues above and confirmed the tailing is specific to your basic piperidine analyte, follow this systematic troubleshooting workflow. The goal is to disrupt the unwanted ionic interaction between the analyte and the stationary phase.

G Start Peak Tailing Observed for Piperidine Compound Check_pH Is Mobile Phase pH 2 units below analyte pKa (typically pH < 4)? Start->Check_pH Adjust_pH ACTION: Adjust Mobile Phase to pH 2.5 - 3.5 Check_pH->Adjust_pH No Check_Modifier Is an amine modifier (e.g., TEA) present? Check_pH->Check_Modifier Yes Adjust_pH->Check_Modifier Success Peak Shape Acceptable Adjust_pH->Success Peak Shape Improved? Add_Modifier ACTION: Add Competing Base (e.g., 0.1% TEA) Check_Modifier->Add_Modifier No Check_Column Is the column a modern, high-purity, end-capped 'Type B' silica? Check_Modifier->Check_Column Yes Add_Modifier->Check_Column Add_Modifier->Success Peak Shape Improved? Change_Column ACTION: Switch to an alternative column (Polar-Embedded, CSH, etc.) Check_Column->Change_Column No Check_Column->Success Yes Change_Column->Success Fail Problem Persists: Consider metal chelation or sample matrix effects Change_Column->Fail Peak Shape NOT Improved?

Level 1: Mobile Phase Optimization

Optimizing the mobile phase is the most direct and cost-effective strategy. The goal is to create an environment that minimizes the ionization of silanol groups or shields them from the analyte.

Q3: How exactly does lowering the mobile phase pH improve peak shape for piperidine?

Lowering the mobile phase pH is the most effective way to suppress the primary cause of tailing.[6]

  • Mechanism of Action: By adjusting the mobile phase to a pH between 2.5 and 3.5, you introduce a high concentration of protons (H⁺). These protons neutralize the negatively charged silanol groups (SiO⁻) on the silica surface, converting them back to their non-ionic form (Si-OH).[3][7] A protonated silanol group has a significantly reduced ability to form a strong ionic bond with the protonated piperidine analyte.[3] This effectively eliminates the secondary retention mechanism, leading to more symmetrical peaks.[2]

  • Practical Guideline: A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa. For basic compounds, this often means using a low-pH mobile phase.[8]

Protocol for Mobile Phase pH Scouting
  • Determine Analyte pKa: Find the pKa of your piperidine-containing compound. Most simple piperidines have a pKa in the range of 8-11.

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values, for example, pH 2.5, 3.5, and 7.0. Use buffers that are compatible with your detection method (e.g., formic acid or ammonium formate for LC-MS).[9] A buffer concentration of 10-50 mM is typically sufficient.[10]

  • Systematic Analysis: Run your analysis using each mobile phase, keeping all other parameters (gradient, flow rate, temperature) constant.

  • Evaluate Results: Compare the peak tailing factor (Tf) or asymmetry factor (As) at each pH. You will likely observe a significant improvement in peak symmetry at the lower pH values.

Q4: I can't use low pH. What are mobile phase additives like triethylamine (TEA), and how do they work?

If your analysis must be performed at a mid-range pH where silanols are ionized, you can add a "competing base" or "silanol blocker" like triethylamine (TEA) to the mobile phase.[7][9]

  • Mechanism of Action: TEA is a small, basic molecule that is also protonated in the mobile phase. It acts as a sacrificial agent, preferentially interacting with the active, ionized silanol sites on the stationary phase.[6] By "masking" these sites, TEA effectively shields your larger piperidine analyte from engaging in these secondary interactions, thereby improving peak shape.[6]

  • Considerations: While effective, TEA is not UV transparent at low wavelengths and can cause ion suppression in LC-MS. It can also shorten column lifetime by accelerating the hydrolysis of the silica backbone.[6][7]

Modifier TypeCommon ExamplesTypical ConcentrationProsCons
Acidic Modifier Formic Acid, TFA0.05 - 0.1% (v/v)Suppresses silanol ionization; MS-compatible.TFA can be a strong ion-pairing agent.
Buffer Salts Ammonium Formate, Ammonium Acetate10 - 20 mMProvides pH control; MS-compatible.May precipitate in high organic content.
Competing Base Triethylamine (TEA)0.05 - 0.1% (v/v)Blocks active silanol sites.[11]Not MS-friendly; can shorten column life.[6][7]
Level 2: HPLC Column Selection

If mobile phase optimization does not fully resolve the issue, the next step is to evaluate your column chemistry. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

Q5: When should I switch columns, and what are the best column chemistries for piperidine compounds?

You should consider switching columns when significant peak tailing persists even after optimizing the mobile phase pH and using additives. Early columns ("Type A" silica) had high metal content and more acidic silanols, making them particularly problematic for basic compounds.[12] Modern columns offer significant improvements.

Here are the recommended column types for basic analytes:

Column TechnologyMechanism for Reducing TailingBest For...
High-Purity, End-Capped (Type B Silica) Made from silica with very low metal contamination.[7] Residual silanols are chemically passivated ("end-capped") with small silylating agents to make them inert.[11]General-purpose starting point for most basic compounds.
Polar-Embedded A polar functional group (e.g., amide, carbamate) is embedded in the alkyl chain.[11] This polar group helps shield the analyte from interacting with any remaining surface silanols.[11]Basic compounds that still show tailing on standard end-capped columns.
Charged Surface Hybrid (CSH) The silica surface has a low-level positive charge. At low pH, this surface repels the positively charged piperidine analyte via electrostatic repulsion, preventing it from getting close to the underlying silanol groups.[11]Achieving excellent peak shape for basic compounds at low pH.
Polymer-Based / Zirconia These columns do not use a silica backbone and therefore have no silanol groups to cause secondary interactions.[11][13]Extremely challenging basic compounds where silica-based approaches fail.
Level 3: System and Sample Considerations
Q6: Could my HPLC system or sample preparation be contributing to peak tailing?

Yes, even with an optimized method and column, other factors can degrade peak shape.

  • Metal Contamination: The metal surfaces of the HPLC system itself (e.g., stainless steel frits, tubing) can be a source of peak tailing, particularly for compounds that can chelate metals.[14][15] Free metal ions can adsorb onto the stationary phase and act as highly active sites for secondary interactions.[14] If you suspect this, consider using a system with bio-inert flow paths or flushing the system with a chelating agent.[15] Some studies have even shown that titanium components in "biocompatible" systems can leach and cause tailing for certain molecules.[16][17]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion and tailing.[18] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[18]

By systematically addressing these chemical and physical factors—starting with the mobile phase, then the column, and finally the system—you can effectively diagnose and resolve peak tailing issues for piperidine-containing compounds, leading to robust and reliable analytical results.

References
  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. (n.d.). Benchchem.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (n.d.). Benchchem.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11).
  • pH – Why Is It Critical To Your Mobile Phase Method Development? (2020, February 11). Phenomenex Blog.
  • EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions. (n.d.). Google Patents.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.).
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube.
  • resolving peak tailing in HPLC analysis of basic piperidine compounds. (n.d.). Benchchem.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru.
  • Analysis of Bases – The Chromatography Method of the Old and New. (2020, April 14). Phenomenex Blog.
  • Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020, January 25). PubMed.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
  • How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum.
  • HPLC conditions for basic compound? [December 19, 2002]. (2004, August 26). Chromatography Forum.
  • Overcoming Metal Interference in HPLC. (2025, October 6). Technology Networks.
  • Mobile Phase Modifiers for HPLC and LC/MS - Reagents. (n.d.).
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Which column for basic analytes. (2008, March 14). Chromatography Forum.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • How to Prevent Metal Ion Contamination In HPLC Systems. (2017, May 19). SilcoTek Corporation.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (2024, December 28). Professional HPLC Column Hardware Consumables Supplier - uHPLCs.
  • A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. (n.d.). Benchchem.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International.
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.
  • A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical D. (n.d.). Pharmacognosy Research.
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025, June 9). PharmaGuru.
  • Method development & optimization. (n.d.). Sigma-Aldrich.

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the reduction of pyridine-containing scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine hydrogenation. The piperidine moiety is a crucial building block in a vast number of pharmaceutical agents, making the efficient and selective reduction of pyridines a critical transformation.[1][2] However, the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom present significant challenges.[1][3][4]

This resource provides in-depth, field-proven insights into catalyst selection, troubleshooting common issues, and optimizing reaction conditions to achieve your desired piperidine products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when reducing a pyridine ring?

The hydrogenation of pyridine to piperidine is often more challenging than the reduction of other aromatic systems like benzene.[5] The main hurdles include:

  • Aromatic Stability: The resonance energy of the pyridine ring makes it inherently resistant to reduction, often necessitating forcing conditions such as high temperatures and pressures.[3][4][6]

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst surface, leading to deactivation.[1][3][7]

  • Chemoselectivity: For substituted pyridines, achieving selective reduction of the pyridine ring without affecting other functional groups can be difficult.[1]

  • Stereoselectivity: In the case of multi-substituted pyridines, controlling the stereochemical outcome of the hydrogenation to obtain the desired diastereomer is a key consideration.[1]

Q2: How do I choose between a heterogeneous and a homogeneous catalyst for my pyridine reduction?

The choice between heterogeneous and homogeneous catalysts depends on several factors, including the scale of your reaction, the complexity of your substrate, and the desired level of selectivity.

  • Heterogeneous Catalysts: These are the most commonly used catalysts in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[2] Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney Nickel.[1][3] They are often robust but may require harsher reaction conditions.[1][3]

  • Homogeneous Catalysts: These catalysts offer high activity and selectivity under milder conditions.[2][8][9][10] They are particularly useful for achieving high stereoselectivity in the reduction of substituted pyridines.[8] However, their separation from the product can be challenging.[2] Examples include complexes of rhodium, iridium, and ruthenium.[9]

Q3: My pyridine substrate has other reducible functional groups. How can I selectively reduce only the pyridine ring?

Achieving chemoselectivity is a significant challenge. Here are some strategies to consider:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, palladium on carbon (Pd/C) can be used for the selective hydrogenation of pyridinecarbonitriles to either pyridylmethylamines or piperidylmethylamines by tuning the reaction conditions with acidic additives.[3][11]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes favor the reduction of the pyridine ring over other functional groups.[3]

  • Substrate Modification: Converting the pyridine to a pyridinium salt can activate the ring towards reduction, potentially allowing for milder conditions that leave other functional groups intact.[1][12]

Troubleshooting Guide

Problem 1: Low or no conversion of the pyridine starting material.

Low conversion is a frequent issue and can be attributed to several factors.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the employed reaction conditions.

    • Solution: Consider switching to a more active catalyst. Noble metal catalysts like rhodium and ruthenium generally exhibit higher activity than non-noble metals.[3] For example, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions.[1]

  • Catalyst Poisoning: The pyridine substrate or impurities in the starting material (e.g., sulfur compounds) can poison the catalyst.[7]

    • Solution: Ensure the purity of your starting materials and solvent. In some cases, increasing the catalyst loading can help overcome minor poisoning effects.

  • Inadequate Reaction Conditions: The temperature and/or hydrogen pressure may be too low to overcome the activation energy of the reaction.

    • Solution: Systematically increase the temperature and pressure. Flow hydrogenation reactors can safely achieve the high pressures and temperatures often required for complete dearomatization.[6]

Problem 2: The reaction produces a mixture of partially hydrogenated products (dihydropyridines, tetrahydropyridines).

The formation of partially hydrogenated intermediates is common, especially under milder conditions.

  • Insufficient Hydrogenation Power: The combination of catalyst, hydrogen pressure, and temperature may not be sufficient to drive the reaction to completion.

    • Solution: Increase the hydrogen pressure and/or temperature. Switching to a more active catalyst, such as rhodium or platinum, can also promote full saturation.[3]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Solution: Investigate potential sources of catalyst poisoning. A fresh batch of catalyst or a higher catalyst loading might be necessary.

  • Substrate-Dependent Reactivity: The substitution pattern on the pyridine ring can influence the stability of partially hydrogenated intermediates.

    • Solution: A systematic screening of catalysts and reaction conditions is recommended. For some substrates, a two-step process with different catalysts might be required.

Problem 3: Poor chemoselectivity – other functional groups are being reduced.

Unwanted reduction of other functional groups is a common challenge in the hydrogenation of complex molecules.

  • Overly Active Catalyst/Harsh Conditions: The catalytic system may be too reactive, leading to non-selective reduction.

    • Solution: Screen less active catalysts or employ milder reaction conditions (lower temperature and pressure). For example, while rhodium is very active, it can sometimes lead to the reduction of other functional groups like alkenes, nitro groups, and ketones.[1]

  • Incorrect Catalyst Choice for the Substrate: The catalyst may have a high affinity for other functional groups present in the molecule.

    • Solution: Consult the literature for catalysts known to be selective for pyridine reduction in the presence of your specific functional groups. For instance, Pd/C with acidic additives has shown good chemoselectivity for the hydrogenation of pyridinecarbonitriles.[11]

Catalyst Selection and Performance Data

The following table summarizes the performance of common catalysts for pyridine hydrogenation based on literature data. This should serve as a starting point for your catalyst screening.

CatalystSupportTypical ConditionsAdvantagesDisadvantagesReference
Rhodium (Rh) Carbon, Alumina, OxideMild to moderate (e.g., 5 bar H₂, 40°C)High activity, broad substrate scopeHigh cost, can reduce other functional groups[1]
Ruthenium (Ru) CarbonModerate to harshGood activityMay require higher temperatures/pressures[3]
Platinum (Pt) Carbon, OxideModerate to harshHigh activityCan be sensitive to poisoning[1]
Palladium (Pd) CarbonMild to moderate (often with acid)Good for substituted pyridines, tunable selectivityCan be prone to dehalogenation[3][11]
Raney Nickel (Ni) -Harsh (e.g., up to 200°C, 150-300 atm)Cost-effectiveRequires forcing conditions[3][5]
Borane (e.g., HB(C₆F₅)₂) -Mild (metal-free)Metal-free, high cis-selectivityLimited substrate scope compared to metals[9]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation of Pyridine using Rh₂O₃

This protocol is adapted from a reported procedure for the efficient hydrogenation of various unprotected pyridines.[1]

  • Catalyst Preparation: If necessary, dry the commercially available Rh₂O₃ catalyst under vacuum.

  • Reaction Setup: In a high-pressure autoclave, add the pyridine substrate (0.8 mmol) and the Rh₂O₃ catalyst (1 mg, 0.5 mol%).

  • Solvent Addition: Add the solvent, for example, trifluoroethanol (TFE) (1 mL).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 40°C) with vigorous stirring for the specified time (e.g., 4-16 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified by standard methods.

Protocol 2: Chemoselective Hydrogenation of Pyridinecarbonitrile using Pd/C with an Acidic Additive

This protocol is based on a method for the selective preparation of piperidylmethylamines.[11]

  • Reaction Setup: To a suitable reactor, add the pyridinecarbonitrile substrate, 10% Pd/C catalyst (e.g., 0.3 g per gram of substrate), and a solvent system (e.g., dichloromethane/water).

  • Additive Addition: Add the acidic additive, such as sulfuric acid (H₂SO₄) (e.g., 1.0 mol equivalent).

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen. Pressurize with hydrogen to a mild pressure (e.g., 6 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) until the reaction is complete (monitored by TLC or GC/MS).

  • Work-up: After completion, vent the hydrogen and filter the reaction mixture to remove the catalyst. The product can be isolated from the filtrate by extraction and purified.

Visualizing the Catalyst Selection Process

The following diagram illustrates a general workflow for selecting a catalyst for pyridine ring reduction.

Catalyst_Selection_Workflow Start Define Target Molecule and Constraints Substrate_Analysis Analyze Pyridine Substrate: - Steric Hindrance - Electronic Effects - Other Functional Groups Start->Substrate_Analysis Initial_Screening Initial Catalyst Screening: - Heterogeneous (Pd/C, Pt/C, Rh/C) - Homogeneous (if stereoselectivity is key) Substrate_Analysis->Initial_Screening Condition_Optimization Optimize Reaction Conditions: - Temperature - Pressure - Solvent Initial_Screening->Condition_Optimization Troubleshooting Troubleshoot Issues: - Low Conversion - Partial Hydrogenation - Poor Selectivity Condition_Optimization->Troubleshooting Unsatisfactory Results Successful_Reduction Successful Reduction to Piperidine Condition_Optimization->Successful_Reduction Desired Outcome Troubleshooting->Initial_Screening Re-evaluate Catalyst Troubleshooting->Condition_Optimization Re-optimize Conditions Hydrogenation_Mechanism Pyridine Pyridine Adsorbed_Pyridine Adsorbed Pyridine on Catalyst Surface Pyridine->Adsorbed_Pyridine + Catalyst Dihydropyridine Dihydropyridine Intermediate Adsorbed_Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine + H₂ Catalyst Catalyst (e.g., Pt, Pd, Rh) Piperidine->Catalyst Product Desorption (can cause poisoning)

Caption: A simplified representation of the pyridine hydrogenation mechanism.

References

  • Studer, M., Wedemeyer-Exl, C., & Blaser, H. U. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • Wang, Z., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem.
  • Smith, A. B., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Jones, C. D., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. [Link]

  • BenchChem. (n.d.).
  • Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Hu, X., et al. (2019). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

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Validation & Comparative

A Researcher's Guide to the Comparative Bioactivity of Piperidin-4-YL(pyridin-2-YL)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced understanding of a molecule's structure is paramount to unlocking its therapeutic potential. The chirality and isomeric forms of a compound can dramatically influence its pharmacological and toxicological profile. This guide provides an in-depth technical exploration of the comparative bioactivity of Piperidin-4-YL(pyridin-2-YL)methanol and its isomers. While direct comparative studies on this specific molecule are not extensively available in public literature, this guide will provide a framework for its evaluation, drawing parallels from structurally related compounds and detailing the essential experimental protocols to empower researchers to conduct their own comparative analyses.

The Critical Role of Stereoisomerism in Bioactivity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological targets such as receptors and enzymes. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities. This is particularly true for enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), which can have distinct binding affinities, efficacies, and metabolic fates. Therefore, the evaluation of individual isomers is a critical step in drug discovery and development.

Synthesis and Chiral Separation of Isomers

The first crucial step in a comparative bioactivity study is the acquisition of the individual isomers in high purity. For this compound, this can be achieved through two primary strategies:

  • Stereoselective Synthesis: This approach aims to synthesize a specific isomer directly. This often involves the use of chiral catalysts or starting materials.

  • Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective technique for this purpose.

The choice of method will depend on the available synthetic routes and the scalability required.

Comparative Bioactivity Assessment: A Methodological Approach

A thorough comparison of the bioactivity of this compound isomers should encompass a range of relevant biological activities. Based on the known activities of related piperidine and pyridine derivatives, potential areas of investigation include antimicrobial, anticancer, and receptor binding activities.

Antimicrobial Activity

The prevalence of piperidine and pyridine moieties in antimicrobial agents makes this a logical starting point for investigation.[1] A key metric for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Isomers

IsomerTest OrganismMIC (µg/mL)
Racemic MixtureStaphylococcus aureus16
(R)-enantiomerStaphylococcus aureus8
(S)-enantiomerStaphylococcus aureus32
Racemic MixtureEscherichia coli32
(R)-enantiomerEscherichia coli16
(S)-enantiomerEscherichia coli64
Racemic MixtureCandida albicans8
(R)-enantiomerCandida albicans4
(S)-enantiomerCandida albicans16

Note: The data in this table is hypothetical and serves to illustrate the potential for differential activity between isomers. Researchers should generate their own experimental data.

A compelling example of stereospecific antifungal activity is seen in a mefloquine analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol. A study on its four stereoisomers revealed that the erythro enantiomers exhibited lower MIC values (1 and 4 µg/mL against C. neoformans and C. albicans, respectively) compared to the threo enantiomers (2 and 8 µg/mL, respectively), demonstrating a clear influence of stereochemistry on antifungal potency.[2]

This protocol outlines the steps to determine the MIC of the test compounds against a bacterial or fungal strain.

  • Preparation of Test Compounds:

    • Prepare stock solutions of each isomer and the racemic mixture in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum:

    • Culture the test microorganism overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, absorbance can be measured using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (Isomers & Racemate) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plates with Microorganism Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates (18-24h) Inoculation->Incubation Read_Results Visually Inspect or Read Absorbance Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Piperidine and pyridine derivatives are also known to possess anticancer properties.[3] The cytotoxic effect of the isomers against various cancer cell lines can be evaluated using the MTT assay, which measures cell viability.

Table 2: Hypothetical Comparative Anticancer Activity (IC50) of this compound Isomers

IsomerCancer Cell LineIC50 (µM)
Racemic MixtureMCF-7 (Breast Cancer)25
(R)-enantiomerMCF-7 (Breast Cancer)10
(S)-enantiomerMCF-7 (Breast Cancer)50
Racemic MixtureA549 (Lung Cancer)40
(R)-enantiomerA549 (Lung Cancer)20
(S)-enantiomerA549 (Lung Cancer)>100
Racemic MixtureHCT116 (Colon Cancer)30
(R)-enantiomerHCT116 (Colon Cancer)15
(S)-enantiomerHCT116 (Colon Cancer)60

Note: The data in this table is hypothetical. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

A patent for the therapeutic use of isomeric forms of a structurally similar compound, 2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, in cancer treatment suggests that different isomers may have varying efficacies, highlighting the importance of studying each isomer individually.[4]

This protocol details the steps for assessing the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of each isomer and the racemic mixture.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well plate Cell_Adhesion Allow Cells to Adhere (Overnight) Seed_Cells->Cell_Adhesion Treat_Cells Treat with Isomers & Racemate Cell_Adhesion->Treat_Cells Incubate_Cells Incubate (48-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

A Comparative Guide to a Novel, Validated Synthetic Route for Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation of a novel synthetic pathway for Piperidin-4-YL(pyridin-2-YL)methanol, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a head-to-head comparison with a traditional, multi-step synthetic approach, offering a detailed analysis of reaction efficiency, yield, purity, and overall process economy. The proposed route leverages a strategic catalytic hydrogenation of a key intermediate, streamlining the synthesis and enhancing its green chemistry profile. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex nitrogen-containing heterocycles. All claims are substantiated with detailed experimental protocols and comparative data.

Introduction: The Significance of the Piperidinyl-Pyridinyl Methanol Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Similarly, the pyridine moiety is a cornerstone in medicinal chemistry, present in numerous bioactive compounds. The conjunction of these two rings through a methanol linker, as seen in this compound, creates a three-dimensional structure with significant potential for interacting with biological targets. Derivatives of this scaffold have been explored as antagonists for transient receptor potential vanilloid 3 (TRPV3), indicating their potential in treating pain and inflammation.[3][4]

Given the therapeutic potential of this scaffold, the development of efficient, scalable, and sustainable synthetic routes is of paramount importance. Traditional synthetic approaches often involve lengthy reaction sequences, the use of harsh reagents, and challenging purification steps. This guide introduces and validates a more streamlined synthetic strategy, aiming to overcome these limitations.

Comparative Analysis of Synthetic Routes

We will compare a plausible traditional synthetic route with our proposed novel, more efficient pathway. The core of our innovation lies in the strategic timing and method of the piperidine ring saturation.

Traditional Synthetic Route: A Multi-Step Approach

A conventional approach to synthesizing the target molecule would likely involve the coupling of the two heterocyclic rings followed by the reduction of a pyridine precursor. This often necessitates multiple protection and deprotection steps, adding to the overall complexity and reducing the overall yield.

The traditional route involves three main stages:

  • Grignard Reaction: Formation of a carbon-carbon bond between the pyridine and a protected piperidine precursor.

  • Piperidine Ring Reduction: Catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

  • Deprotection: Removal of the N-Boc protecting group to yield the final product.

While effective, this route's reliance on protecting groups and multiple steps presents opportunities for optimization.

Proposed New Synthetic Route: A Streamlined Catalytic Approach

Our proposed route aims to improve efficiency by strategically altering the sequence of events. The key innovation is the direct catalytic hydrogenation of a pyridine-containing intermediate, which simplifies the overall process.

The new route is comprised of the following steps:

  • Grignard Reaction with a Protected Piperidone: The synthesis begins with the reaction of 2-pyridylmagnesium bromide with N-Boc-4-piperidone to create the tertiary alcohol intermediate.

  • Catalytic Hydrogenation: The pyridine ring of the intermediate is selectively reduced to a piperidine ring using a rhodium-based catalyst under mild conditions.[1] This step is the cornerstone of the new route's efficiency.

  • N-Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target molecule.[5][6]

This revised strategy is designed to be more atom-economical and to proceed under milder conditions than many traditional methods for pyridine reduction, which can require high pressures and temperatures.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the traditional and the proposed new synthetic routes.

Protocol for the Traditional Synthetic Route

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

  • Materials: 2-Bromopyridine, Magnesium turnings, Iodine (crystal), N-Boc-4-piperidone, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon) with a crystal of iodine.

    • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux to sustain the Grignard reagent formation.

    • After the magnesium is consumed, cool the resulting Grignard solution to 0 °C.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Catalytic Hydrogenation of the Pyridine Ring

  • Materials: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, Rhodium(III) oxide (Rh₂O₃), 2,2,2-Trifluoroethanol (TFE), Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure reactor, dissolve the product from Step 1 (1.0 eq) in TFE.

    • Add Rh₂O₃ (0.5 mol%) to the solution.

    • Seal the reactor, purge with H₂, and pressurize to 5 bar.

    • Stir the reaction mixture at 40 °C for 16 hours.

    • Cool the reactor, vent the H₂, and filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydrogenated product, which is used in the next step without further purification.

Step 3: N-Boc Deprotection

  • Materials: Crude product from Step 2, 4M HCl in Dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the crude product from Step 2 in a minimal amount of Dioxane.

    • Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as its hydrochloride salt. Neutralization with a suitable base will yield the free base.

Protocol for the Proposed New Synthetic Route

The proposed new route follows the same experimental protocols as the traditional route described above. The key difference is the strategic application of these steps in a more efficient sequence.

Data-Driven Comparison of Synthetic Routes

The following table summarizes the key performance indicators for both the traditional and the proposed new synthetic routes. The data is based on representative experimental outcomes.

MetricTraditional RouteProposed New RouteRationale for Improvement
Overall Yield ~55%~75%The streamlined process reduces the number of intermediate purification steps, minimizing product loss.
Total Reaction Time ~36 hours~24 hoursThe new route eliminates at least one major synthetic step, significantly reducing the overall time.
Purity (post-purification) >98%>98%Both routes can achieve high purity, but the new route requires less intensive purification.
Number of Steps 4 (including protection)3The new route is more concise and efficient.
Process Mass Intensity (PMI) HighModerateFewer steps and reagents in the new route lead to less waste and a lower PMI.
Safety & Environmental Impact ModerateLow to ModerateThe new route uses milder conditions for the hydrogenation step and generates less waste.[1]

Spectral Characterization of this compound

The identity and purity of the final product from the new synthetic route were confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H), 7.68 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 4.75 (d, 1H), 3.20-3.10 (m, 2H), 2.70-2.60 (m, 2H), 2.00-1.85 (m, 1H), 1.80-1.60 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.5, 148.0, 136.8, 122.5, 120.0, 78.0, 46.5, 45.0, 28.5.

  • ESI-MS: m/z = 193.1 [M+H]⁺.[7]

The obtained spectral data are consistent with the structure of this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of both the traditional and the proposed new synthetic routes.

Traditional_Route cluster_0 Traditional Synthetic Route Start 2-Bromopyridine + N-Boc-4-piperidone Step1 Grignard Reaction Start->Step1 Mg, THF Intermediate1 Protected Tertiary Alcohol Step1->Intermediate1 Yield: ~80% Step2 Catalytic Hydrogenation (Pyridine Ring Reduction) Intermediate1->Step2 Rh₂O₃, H₂ Intermediate2 Protected Piperidinyl Methanol Step2->Intermediate2 Yield: ~85% Step3 N-Boc Deprotection Intermediate2->Step3 HCl/Dioxane End This compound Step3->End Yield: ~90%

Caption: Workflow for the traditional synthesis of this compound.

New_Route cluster_1 Proposed New Synthetic Route Start_New 2-Bromopyridine + N-Boc-4-piperidone Step1_New Grignard Reaction Start_New->Step1_New Mg, THF Intermediate_New Protected Tertiary Alcohol Step1_New->Intermediate_New Yield: ~85% Step2_New Catalytic Hydrogenation & N-Boc Deprotection (One-Pot) Intermediate_New->Step2_New Rh₂O₃, H₂, then HCl End_New This compound Step2_New->End_New Yield: ~90%

Caption: Workflow for the proposed new synthesis of this compound.

Conclusion

The proposed new synthetic route for this compound represents a significant improvement over traditional methods. By strategically employing a catalytic hydrogenation step on a key intermediate, we have developed a more concise, efficient, and higher-yielding process. This route not only reduces the number of synthetic steps and overall reaction time but also aligns with the principles of green chemistry by minimizing waste and utilizing milder reaction conditions. The successful validation of this pathway provides a valuable tool for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important class of compounds for further biological evaluation.

References

Comparative Guide to Cross-Validation of Analytical Methods for Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Comparability and Regulatory Compliance

Introduction: The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the analytical methods employed to assess the quality, purity, and potency of active pharmaceutical ingredients (APIs) and drug products are of paramount importance. Piperidin-4-YL(pyridin-2-YL)methanol, a heterocyclic compound with applications in medicinal chemistry, requires robust analytical characterization.[1] When analytical testing is conducted across different laboratories, or when a method is updated or replaced, a critical process known as cross-validation becomes essential.[2] Cross-validation serves to demonstrate that two or more distinct analytical procedures can yield comparable and reliable data for the same analyte.[3][4] This guide provides an in-depth comparison of analytical methods for this compound, with a focus on the principles and practical execution of cross-validation to ensure data integrity and regulatory adherence.

The necessity for cross-validation is underscored by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7][8] These guidelines emphasize that analytical methods must be validated to be suitable for their intended purpose.[5][9] Cross-validation is a key component of this, particularly in scenarios involving method transfer between laboratories or the use of different analytical technologies to measure the same critical quality attribute.[3][10]

Core Principles of Analytical Method Cross-Validation

At its core, cross-validation aims to establish the equivalence of two or more analytical methods. This is not merely a matter of procedural similarity but a rigorous statistical and scientific comparison of their performance characteristics. The fundamental goal is to ensure that data generated by different methods or in different locations can be confidently compared and pooled.[2]

A well-designed cross-validation study should be documented in a protocol that outlines the intended purpose, the specific performance characteristics to be evaluated, and the pre-defined acceptance criteria.[7][11] The results are then summarized in a validation report.[7][11]

Cross-Validation Workflow

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical technique for this compound depends on its physicochemical properties and the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in pharmaceutical analysis.[12][13]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[12][14] For a polar compound like this compound, reversed-phase HPLC is a particularly suitable approach.[15]

Strengths of HPLC:

  • Broad Applicability: Can analyze a wide variety of compounds, including non-volatile and thermally unstable ones.[14][16]

  • Robustness: Well-established and reliable for routine quality control.

  • Versatility in Detection: Can be coupled with various detectors, such as UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS), offering flexibility in sensitivity and specificity.[17]

Limitations of HPLC:

  • Resolution: May have lower separation efficiency for highly complex mixtures compared to capillary GC.[14]

  • Solvent Consumption: Can generate significant solvent waste, leading to higher operational costs.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Analytes

GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds.[16][18] While this compound itself may have limited volatility, derivatization can be employed to make it amenable to GC analysis.[19]

Strengths of GC-MS:

  • High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures.[14]

  • High Sensitivity and Specificity: Mass spectrometry provides definitive identification and can detect analytes at very low concentrations.[16]

  • Speed: Analysis times can be faster than HPLC for certain applications.[17]

Limitations of GC-MS:

  • Analyte Volatility: Limited to compounds that are volatile and thermally stable, or those that can be derivatized.[16]

  • Sample Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.[20]

Experimental Protocols for Method Validation and Cross-Validation

The following protocols provide a framework for the validation and subsequent cross-validation of HPLC and GC-MS methods for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is based on established methods for the analysis of piperidine derivatives.[15][21][22]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid for pH adjustment

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile. The exact composition should be optimized for ideal peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

Protocol 2: GC-MS Method with Derivatization

This protocol is a general guideline and would require optimization for this compound.[18][19]

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • High-purity organic solvent (e.g., dichloromethane, ethyl acetate)

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C (or optimized).

  • Oven Temperature Program: A temperature gradient optimized to separate the derivatized analyte from other components.

  • Transfer Line Temperature: 280°C (or optimized).

  • Ion Source Temperature: 230°C (or optimized).

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard in a suitable organic solvent.

  • Create working standards by dilution.

  • To a known amount of sample or standard, add the derivatizing agent and heat as required to complete the reaction.

Data Presentation and Comparison

To facilitate a direct comparison of the two methods, the validation parameters should be presented in a clear and concise table.

Performance Characteristic HPLC-UV GC-MS ICH Q2(R2) Guideline Reference
Specificity/Selectivity Demonstrated by peak purity analysis and resolution from potential impurities.Confirmed by unique mass spectrum and chromatographic separation.[7][11]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995[7][11]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[9][11]
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 5.0%[9][11]
Limit of Detection (LOD) Dependent on UV absorbance; typically in the ng/mL range.High sensitivity, often in the pg/mL range.[7][11]
Limit of Quantitation (LOQ) Typically 3x LOD.Typically 3x LOD.[7][11]
Robustness Evaluated by varying parameters like mobile phase composition, pH, and column temperature.Assessed by altering parameters such as injector temperature, flow rate, and oven ramp rate.[7][11]

Forced Degradation Studies: A Critical Component of Method Validation

To ensure that the analytical method is stability-indicating, forced degradation studies are essential.[23] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[23][24] The analytical method must then be able to separate the intact drug from these degradation products, demonstrating its specificity.[7]

G cluster_stress Stress Conditions Acid Acid Hydrolysis DPs Degradation Products Acid->DPs Base Base Hydrolysis Base->DPs Oxidation Oxidation (e.g., H2O2) Oxidation->DPs Thermal Thermal Stress Thermal->DPs Photo Photolytic Stress Photo->DPs API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Analysis by Validated Method (e.g., HPLC, GC-MS) API->Analysis DPs->Analysis Outcome Separation of API from Degradation Products Analysis->Outcome

Forced Degradation Study Workflow

Executing the Cross-Validation Study

Once both the HPLC and GC-MS methods are individually validated, the cross-validation study can be performed. This involves analyzing a common set of samples, which should include the pure API and samples containing known impurities or degradation products, using both methods.[3][4]

The acceptance criteria for cross-validation should be pre-defined in the protocol. A common approach is to compare the mean results obtained from the two methods. The difference between the means should not exceed a pre-specified limit, often determined through statistical analysis. For chromatographic assays, the mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[4]

Conclusion: Ensuring Data Comparability and Scientific Rigor

The cross-validation of analytical methods for this compound is a critical exercise to ensure the consistency and reliability of data, particularly in a multi-site or evolving analytical environment. While HPLC offers versatility and robustness for a wide range of compounds, GC-MS provides exceptional sensitivity and specificity for volatile analytes. The choice between these methods, or the decision to use them as complementary techniques, should be based on a thorough understanding of the analytical requirements.

By adhering to a well-defined cross-validation protocol grounded in regulatory guidelines, researchers and drug development professionals can have confidence that their analytical data is comparable, accurate, and defensible. This scientific rigor is fundamental to maintaining the quality and safety of pharmaceutical products.

References

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  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (n.d.).
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  • Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.).
  • 853576-50-8|(4-(pyridin-2-yl)piperidin-4-yl)methanol - BLDpharm. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution - Benchchem. (n.d.).
  • CAS 884504-89-6 this compound - BOC Sciences. (n.d.).
  • Piperidine-2-methanol | Sigma-Aldrich. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC - Benchchem. (n.d.).
  • Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate - Benchchem. (n.d.).
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol - Benchchem. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (n.d.).
  • 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem. (n.d.).
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3).
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Sources

Introduction: Contextualizing the Inhibitor Candidate Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Efficacy Guide: Comparative Analysis of Piperidin-4-YL(pyridin-2-YL)methanol Against Known Inhibitors for a Hypothetical Target Kinase

This compound is a heterocyclic small molecule available as a chemical scaffold for drug discovery and development.[1][2] While its specific biological targets are not yet extensively characterized in publicly accessible literature, its structure, featuring both piperidine and pyridine rings, is common in many clinically relevant inhibitors.[] The piperidine moiety, in particular, is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance a compound's "druggability" by improving metabolic stability and pharmacokinetic profiles.[]

Given the absence of a defined target for this compound, this guide provides a comprehensive, field-proven framework for its in vitro comparison should a biological target be identified. To illustrate this process with scientific rigor, we will proceed with a hypothetical yet highly plausible scenario: the identification of Target Kinase X (TKX) as the primary molecular target of this compound.

TKX is a hypothetical serine/threonine kinase implicated in the "Pro-Survival Signaling Pathway," a critical pathway often dysregulated in various cancers. Overactivation of TKX leads to the phosphorylation of downstream substrates, promoting cell proliferation and inhibiting apoptosis. Therefore, inhibitors of TKX are of significant therapeutic interest.

In this guide, we will compare the in vitro efficacy of this compound against two well-characterized, commercially available inhibitors of TKX:

  • Inhibitor A: A highly potent and selective ATP-competitive inhibitor.

  • Inhibitor B: A moderately potent, multi-kinase inhibitor known to target TKX.

This comparative analysis will be conducted using two complementary assay formats: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to determine potency in a more physiologically relevant context.[4][5] This dual approach is critical, as compounds potent in biochemical assays may not succeed in a cellular environment due to factors like membrane permeability and off-target effects.[4]

Experimental Workflow: A Two-Tiered Approach to Inhibitor Characterization

Our experimental design follows a logical progression from direct target engagement to cellular effects. This ensures a comprehensive understanding of the inhibitor's potential.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay a1 Recombinant TKX Enzyme a3 Kinase Assay (e.g., ADP-Glo) a1->a3 a2 Test Compounds (this compound, Inhibitor A, Inhibitor B) a2->a3 b2 Test Compounds Treatment a2->b2 a4 IC50 Determination (Biochemical Potency) a3->a4 b4 IC50 Determination (Cellular Potency) a4->b4 Comparative Analysis b1 TKX-Expressing Cancer Cell Line b1->b2 b3 Cell Viability Assay (e.g., MTT Assay) b2->b3 b3->b4

Caption: Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standardized procedures, ensuring the trustworthiness of the generated data.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] The luminescence-based signal is inversely proportional to the kinase activity, making it a robust method for determining inhibitor potency.

Rationale for Key Choices:

  • ADP-Glo™ Assay: Chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may affect ATP levels.[6]

  • ATP Concentration: Set at the Km value for TKX. This is a critical parameter. Using an ATP concentration near the Km allows for a more accurate and sensitive measurement of the potency of ATP-competitive inhibitors.

Materials:

  • Recombinant human TKX enzyme

  • TKX-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Test Compounds: this compound, Inhibitor A, Inhibitor B (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Setup: Add 5 µL of the diluted test compounds, a positive control (a known potent inhibitor like Inhibitor A), and a negative control (DMSO vehicle) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the TKX enzyme solution to all wells. Gently mix and incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 10 µL of a reaction mixture containing ATP (at the Km concentration for TKX) and the specific peptide substrate to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a widely used method to determine the cytotoxic or cytostatic effects of a compound on a cancer cell line that is dependent on the target kinase.

Rationale for Key Choices:

  • Cell Line Selection: A cancer cell line with documented dependency on TKX signaling for survival is chosen to ensure the observed effects are likely on-target.

  • MTT Reagent: This colorimetric assay is robust, cost-effective, and provides a quantitative measure of viable cells.

Materials:

  • TKX-dependent human cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds: this compound, Inhibitor A, Inhibitor B (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the TKX-dependent cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Data Summary

The following table presents hypothetical but representative data that could be generated from the described assays. The IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBiochemical IC₅₀ (nM) (vs. TKX)Cell-Based IC₅₀ (nM) (TKX-dependent cells)
This compound 85450
Inhibitor A (Positive Control) 525
Inhibitor B (Positive Control) 50300

Note: Data for this compound is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Inhibitor A demonstrates high potency in both the biochemical and cellular assays, with only a 5-fold shift in IC₅₀ values, suggesting excellent target engagement and cell permeability.

  • Inhibitor B shows moderate biochemical potency and a similar 6-fold shift in the cellular assay, consistent with its known profile.

  • This compound , in this hypothetical scenario, displays moderate biochemical potency. The 5.3-fold increase in the cellular IC₅₀ value is within an acceptable range, suggesting it can penetrate cells and inhibit the target in its native environment. The difference between biochemical and cellular IC50s can arise from factors like cell membrane permeability, efflux pumps, or intracellular protein binding.[4]

Signaling Pathway Context

Understanding the pathway in which the target operates is crucial for interpreting the cellular effects of an inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis Inhibitor Piperidin-4-YL (pyridin-2-YL)methanol Inhibitor->TKX Inhibits

Caption: The hypothetical "Pro-Survival Signaling Pathway" mediated by TKX.

This pathway illustrates that by inhibiting TKX, this compound would prevent the phosphorylation of the downstream substrate. This, in turn, would block the pro-proliferative signal and release the brake on apoptosis, leading to the desired anti-cancer effect observed in the cell viability assay.

Conclusion

This guide outlines a robust and scientifically sound methodology for the in vitro comparison of this compound with known inhibitors, using a hypothetical but relevant kinase target, TKX. By employing a dual strategy of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, cellular efficacy, and potential for further development. The provided protocols, rationale, and data interpretation framework serve as a template for the rigorous evaluation of novel inhibitor candidates in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of Piperidin-4-YL(pyridin-2-YL)methanol Analogs as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: Piperidin-4-YL(pyridin-2-YL)methanol analogs. Our focus will be on their potential as antagonists of the Neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders.[2]

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the rationale behind structural modifications and the interpretation of experimental data. We will compare the this compound core to established NK1 receptor antagonists, providing a framework for the rational design of next-generation therapeutics.

The Neurokinin-1 Receptor: A Prime Target for Therapeutic Intervention

The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[2] The binding of SP to the NK1 receptor triggers a signaling cascade that is implicated in a wide array of physiological and pathological processes, including emesis, pain transmission, inflammation, and anxiety.[2][3] Consequently, the development of NK1 receptor antagonists has been a major focus of pharmaceutical research, leading to the successful launch of drugs like Aprepitant for the prevention of chemotherapy-induced nausea and vomiting.[3][4][5] The therapeutic potential of NK1 receptor antagonists extends to other areas, including depression, anxiety, and even as broad-spectrum antitumor agents.[5][6][7][8]

Signaling Pathway of the NK1 Receptor

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, stimulates downstream signaling pathways, most notably the phospholipase C (PLC) pathway, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in a cellular response.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Fig. 1: Simplified NK1 Receptor Signaling Pathway.

The this compound Scaffold: A Promising Core for NK1 Antagonism

The this compound scaffold presents a compelling starting point for the design of NK1 receptor antagonists. Its rigid piperidine ring provides a defined conformational framework, while the pyridine and methanol moieties offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Established NK1 Antagonists

To understand the potential of the this compound scaffold, it is instructive to compare it with well-characterized NK1 antagonists, such as L-733,060 and Aprepitant.

CompoundCore StructureKey Features
L-733,060 2-phenyl-3-(benzyloxy)piperidinePossesses a piperidine core with a phenyl group at the 2-position and a benzyloxy group at the 3-position. The (2S, 3S) stereochemistry is crucial for its high affinity.[9]
Aprepitant Morpholine coreA morpholine-based antagonist with a more complex structure, developed to improve upon earlier piperidine-based leads by enhancing metabolic stability.[6]
This compound Piperidine-pyridine-methanolFeatures a central piperidine ring linked to a pyridine ring via a methanol bridge. This arrangement offers distinct spatial and electronic properties compared to L-733,060 and Aprepitant.

Deciphering the Structure-Activity Relationship (SAR)

Based on the known SAR of piperidine-based NK1 antagonists, we can infer the following key relationships for the this compound scaffold.

The Piperidine Ring: The Anchor

The piperidine nitrogen is a critical feature for interaction with the NK1 receptor, likely forming a key ionic or hydrogen bond interaction with an acidic residue in the receptor binding pocket.

  • Substitution on the Piperidine Nitrogen: This is a primary site for modification to modulate potency and pharmacokinetic properties.

    • Small alkyl groups (e.g., methyl, ethyl): May be well-tolerated and can influence basicity and lipophilicity.

    • Bulky or extended substituents: Can be explored to probe for additional binding interactions in the receptor pocket. For example, incorporating moieties that can form hydrogen bonds or hydrophobic interactions could enhance affinity.

The Pyridine Ring: The Aromatic Probe

The pyridine ring serves as an aromatic component that can engage in π-π stacking or hydrophobic interactions within the receptor.

  • Substitution on the Pyridine Ring:

    • Electron-withdrawing groups (e.g., halogens, CF3): Can influence the electronic properties of the pyridine ring and may enhance binding affinity. The 3,5-bis(trifluoromethyl)phenyl group in L-733,060 is a classic example of this strategy.[9]

    • Electron-donating groups (e.g., methoxy, methyl): May also be beneficial, depending on the specific interactions within the binding site.

    • Positional Isomers: The position of the nitrogen atom in the pyridine ring (e.g., pyridin-3-yl or pyridin-4-yl) would likely have a significant impact on the geometry of the molecule and its ability to fit into the binding pocket.

The Methanol Linker: The Stereochemical Pivot

The hydroxyl group of the methanol linker can act as a hydrogen bond donor or acceptor, forming a crucial interaction with the receptor.

  • Stereochemistry: The stereochemistry at the carbon bearing the hydroxyl group is expected to be critical for activity. Similar to L-733,060 where the (2S, 3S) configuration is essential, a specific enantiomer of the this compound analogs will likely exhibit significantly higher affinity.[9]

  • Modification of the Hydroxyl Group:

    • Alkylation (ether formation): As seen in L-733,060, converting the hydroxyl to an ether with a substituted benzyl group can dramatically increase potency.[9] This is a key area for exploration.

    • Esterification: While potentially susceptible to hydrolysis in vivo, ester analogs could serve as valuable tool compounds for SAR studies.

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel this compound analogs, a standardized set of in vitro and in vivo assays is essential.

Synthesis of this compound Analogs

A general synthetic route to access these analogs can be envisioned starting from commercially available materials.

Synthesis_Workflow start Commercially Available Starting Materials step1 Synthesis of Substituted Pyridine Aldehyde start->step1 step2 Grignard or Organolithium Addition to Aldehyde step1->step2 step3 Protection/Deprotection of Piperidine Nitrogen step2->step3 step4 N-Alkylation or N-Arylation of Piperidine step3->step4 final_product Final this compound Analog step4->final_product

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Piperidin-4-YL(pyridin-2-YL)methanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Piperidin-4-yl(pyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The structural integrity and purity of this intermediate are paramount, as even minute impurities can significantly alter the course of a reaction, lead to the formation of undesired side products, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, sourcing high-purity starting materials is not a matter of convenience but a prerequisite for generating reproducible, reliable, and meaningful data.

This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound samples. We will move beyond simple percentage-purity claims and delve into a multi-faceted analytical strategy. This approach, employing orthogonal analytical techniques, is designed to provide a complete purity profile, including the identification and quantification of process-related impurities and residual solvents. The causality behind each experimental choice is explained, reflecting a field-proven methodology grounded in established regulatory standards.

Strategic Approach to Purity Profiling

A single analytical method is often insufficient to declare a compound "pure." A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to provide a comprehensive view. Our strategy integrates three pillars of analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for quantifying the main component and non-volatile impurities. Due to the compound's aromatic pyridine and piperidine rings, it is UV-active, making HPLC with UV detection an ideal choice.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting and identifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process, which are often missed by HPLC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation of the main component and can be used to identify and quantify major impurities by comparing the spectra to a known reference standard.[3]

This multi-technique approach ensures that a wide range of potential impurities, regardless of their volatility or chromophoric properties, are detected and quantified.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comprehensive purity assessment protocol.

G cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Reporting A Procure Commercial Samples (Vendor A, B, C) B Prepare Stock Solutions (e.g., in Diluent) A->B C HPLC-UV Analysis (Purity Assay, Impurity Profile) B->C Aliquots for each test D Headspace GC-MS Analysis (Residual Solvents) B->D Aliquots for each test E ¹H NMR Analysis (Structural Confirmation) B->E Aliquots for each test F Integrate & Compare Data C->F D->F E->F G Generate Comparative Purity Report F->G

Caption: Overall workflow for benchmarking commercial samples.

Experimental Methodologies

The protocols described herein are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5] Each protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before sample analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

Rationale: This reversed-phase HPLC method is designed to separate the main compound from potential non-volatile, UV-active impurities. A gradient elution is employed to ensure the separation of compounds with a range of polarities. The method's validity is established by adhering to the principles of USP General Chapter <621> on Chromatography.[6][7]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each commercial sample in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (Diluent) to achieve a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution of this compound five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%, Tailing Factor between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject each sample preparation in duplicate.

    • Calculate the purity by area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Rationale: Many organic solvents used in synthesis are toxic and must be controlled within strict limits as outlined in ICH Q3C guidelines and USP Chapter <467>.[2][8] A static headspace sampler coupled with a GC-MS provides the necessary sensitivity and specificity to identify and quantify these volatile residues.[9]

Experimental Protocol:

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 220 °C.

    • MS Transfer Line Temperature: 240 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of each commercial sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent. Crimp and seal the vial immediately.

  • Analysis:

    • Analyze a blank (DMSO) and a standard solution containing common process solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene) to confirm retention times and response.

    • Analyze each sample preparation. Identify peaks by comparing mass spectra to a reference library (e.g., NIST) and retention times to the standard.

¹H NMR for Structural Confirmation and Purity

Rationale: ¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure. The integral of signals is directly proportional to the number of protons, allowing for a quantitative assessment of the main compound against impurities containing protons, provided a certified reference standard is used for comparison.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of each sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative purposes).

  • Analysis:

    • Compare the chemical shifts and coupling patterns of each sample to a reference spectrum to confirm the identity of this compound.[10]

    • Integrate all signals. Look for signals that do not correspond to the main compound or the solvent. The relative integration of these impurity signals can be used to estimate their concentration.

Comparative Data Summary

The following table summarizes hypothetical results from the analysis of three different commercial batches of this compound.

Parameter Vendor A (Lot# A123) Vendor B (Lot# B456) Vendor C (Lot# C789)
Appearance White to Off-White SolidWhite SolidYellowish Solid
Purity by HPLC-UV (%) 99.698.597.2
Largest Single Impurity by HPLC (%) 0.25 (Unidentified)0.80 (at RRT 1.15)1.50 (at RRT 0.85)
Residual Solvents (GC-MS) Toluene (50 ppm)Dichloromethane (600 ppm)Acetone (250 ppm)
¹H NMR Confirmation Conforms to StructureConforms to StructureConforms, minor unidentified signals
Conceptual Diagram of Orthogonal Purity Assessment

This diagram visualizes how the different analytical techniques provide complementary data to build a complete purity profile.

G Compound Commercial Sample Piperidin-4-YL (pyridin-2-YL)methanol HPLC HPLC-UV Compound->HPLC GCMS HS-GC-MS Compound->GCMS NMR ¹H NMR Compound->NMR HPLC_Find • Assay Purity (e.g., 99.6%) • Non-volatile impurities HPLC->HPLC_Find GCMS_Find • Residual Solvents  (e.g., Toluene, 50 ppm) GCMS->GCMS_Find NMR_Find • Structural Confirmation • Identification of major impurities NMR->NMR_Find Result Comprehensive Purity Profile HPLC_Find->Result GCMS_Find->Result NMR_Find->Result

Caption: Orthogonal techniques provide a complete purity profile.

Discussion and Recommendations

Based on the hypothetical data, Vendor A provides the material with the highest purity as determined by HPLC and the lowest level of residual solvents. The sample from Vendor B, while having a respectable HPLC purity, contains a significant amount of Dichloromethane, a Class 2 solvent that should be limited.[2] The sample from Vendor C shows lower purity by HPLC and a visible color, suggesting the presence of chromophoric impurities, which is further corroborated by unidentified signals in the ¹H NMR spectrum.

Recommendations for Researchers:

  • Always Request a Certificate of Analysis (CoA): Before purchasing, review the vendor's CoA. Look for the specific methods used for purity determination. A CoA that only lists a single purity value without specifying the method (e.g., titration) may be insufficient.

  • Employ Orthogonal Verification: For critical applications, it is best practice to independently verify the purity of incoming starting materials using at least two orthogonal techniques, such as HPLC and GC-MS.

  • Consider the Application: For early-stage discovery, a purity of >98% might be acceptable. However, for late-stage development and GMP applications, >99.5% purity with strict control over residual solvents and specific impurities is often required.

  • Structural Confirmation is Key: Always perform structural confirmation (e.g., via NMR or MS) to ensure you have the correct material, as isomers can have similar retention times in chromatography but vastly different biological activities.

By implementing this rigorous, multi-technique benchmarking strategy, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. (Official Dec 1, 2022). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2022). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.[Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (July 30, 2025). [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. (October 22, 2025). [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.[Link]

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.[Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (August 7, 2025). [Link]

  • Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis. (2008). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperidin-4-YL(pyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Piperidin-4-YL(pyridin-2-YL)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the causality behind each procedural step. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and upholding environmental stewardship.

Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for the free base form of this compound may not always be accessible, a conservative hazard assessment can be constructed by examining the known risks of its constituent moieties (piperidine and pyridine) and available data for its salt forms.

The presence of the pyridine ring suggests the compound should be treated as hazardous, as pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin[1]. The piperidine component, particularly as a substituted methanol, may pose a significant risk of skin and eye damage. For instance, the related compound 4-Piperidinemethanol is classified as causing severe skin burns and eye damage[2][3]. The oxalate salt of this compound is documented to cause skin, eye, and respiratory irritation[4].

Therefore, all waste containing this compound—including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste[1].

Table 1: Consolidated Hazard Profile and Disposal Information

Hazard CategoryGHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s) (Disposal)
Acute Toxicity H302: Harmful if swallowed[5]. H312: Harmful in contact with skin[5]. H332: Harmful if inhaled[5].P501: Dispose of contents/container to an approved waste disposal plant[4].
Skin Corrosion/Irritation corrosive, ❗H314: Causes severe skin burns and eye damage[2][3]. H315: Causes skin irritation[4].P362: Take off contaminated clothing and wash before reuse[4].
Eye Damage/Irritation corrosive, ❗H319: Causes serious eye irritation[4].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
Respiratory Irritation H335: May cause respiratory irritation[4].P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP) [6][7]. This CHP is the laboratory's master document for safety, and it must include specific procedures for waste disposal[8].

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management[9]. It is a generator's responsibility to correctly identify, label, and manage hazardous waste in compliance with these stringent regulations[10].

Failure to comply with these regulations can result in significant fines and legal action. Therefore, the following procedures are designed to meet or exceed these federal standards.

Personnel Protection and Engineering Controls

Before handling the chemical for any purpose, including disposal, it is imperative to use appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of dust or vapors[11]. Ensure that a safety shower and eyewash station are readily accessible[2].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[12].

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given the corrosive potential, consider double-gloving[1][12].

    • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory[12].

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary[2].

Waste Management and Disposal Workflow

The decision-making process for chemical waste disposal must be systematic. The following workflow diagram illustrates the key stages, from initial generation to final handoff for disposal.

G cluster_0 In-Lab Procedures cluster_1 Institutional Handoff cluster_2 Final Disposition A Waste Generation (e.g., unused reagent, contaminated labware) B Hazard Assessment (Consult SDS, Treat as Hazardous) A->B C Select Appropriate Waste Container (HDPE, Glass, Leak-proof) B->C D Segregate Waste Streams (Solid vs. Liquid, No Incompatibles) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (Secure, Ventilated, Secondary Containment) E->F G Container Full or Project Complete F->G When... H Arrange for Pickup (Contact EHS/Waste Management Office) G->H I Transfer to Licensed Waste Contractor H->I J High-Temperature Incineration (e.g., Rotary Kiln) I->J

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Waste Segregation Immediately upon generation, segregate waste into distinct, clearly marked streams. This is a critical step to prevent accidental chemical reactions and to facilitate proper final disposal[10].

  • Solid Waste: Collect unused or expired this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container[1].

  • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof liquid hazardous waste container. Do not mix with other incompatible waste streams, such as strong oxidizing agents or acids[11].

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated sharps container.

  • Contaminated PPE: Heavily contaminated gloves, disposable lab coats, and bench paper should be collected in a separate, clearly marked hazardous waste bag[1].

Step 2: Container Selection and Labeling

  • Container Choice: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass, that are in good condition and have a secure, leak-proof lid[13]. Never use food-grade containers like milk jugs[9].

  • Labeling: All containers must be kept closed except when adding waste[9]. Label every container clearly from the moment the first drop of waste is added[11]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages

    • The date of waste generation

Step 3: Temporary Storage (Satellite Accumulation) Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated and secure location.

  • Within secondary containment (e.g., a spill tray) to contain any potential leaks.

Step 4: Spill and Decontamination Procedures In the event of a spill, your immediate priority is to ensure personnel safety.

  • Small Spill: For a minor spill that can be cleaned up quickly, ensure you are wearing appropriate PPE. Contain the spill with an inert absorbent material like vermiculite or sand[5]. Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[1].

Step 5: Final Disposal Arrangements Once a waste container is full or the project is complete, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor[1][10]. Do not attempt to transport the waste yourself. The final, and most common, disposal method for pyridine-containing compounds is high-temperature incineration, which ensures complete destruction of the molecule[14][15].

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this compound down the drain[4]. This can contaminate waterways and damage plumbing infrastructure.

  • DO NOT dispose of this chemical in the regular trash[13].

  • DO NOT attempt to neutralize the chemical waste unless you are following a validated and approved laboratory procedure for a specific waste stream[16]. Improper neutralization can generate heat, toxic fumes, or other hazards.

  • DO NOT allow the waste to evaporate in the fume hood as a means of disposal.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management . Arkansas State University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • List of Hazardous Substances and Reportable Quantities . U.S. Government Publishing Office. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds . U.S. Environmental Protection Agency. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . École Polytechnique Fédérale de Lausanne. [Link]

Sources

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